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Foundational

An In-depth Technical Guide to the Physicochemical Properties of (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride

Abstract (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride is a chiral synthetic building block with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) candidate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride is a chiral synthetic building block with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the key physicochemical attributes of this compound. In the absence of extensive publicly available experimental data for this specific stereoisomer, this document emphasizes the authoritative, standardized methodologies that should be employed for their determination. This guide is intended for researchers, scientists, and drug development professionals, offering both a summary of known information and a practical framework for the experimental characterization of this and similar molecules.

Compound Identification and Structure

The foundational step in any physicochemical characterization is the unambiguous identification of the molecule . (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride is a specific stereoisomer of a substituted tetrahydropyran amine, presented as its hydrochloride salt.

  • Chemical Name: (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride

  • Molecular Formula: C₆H₁₄ClNO₂

  • Molecular Weight: 167.63 g/mol

  • CAS Number: 1232064-65-1

  • Chemical Structure:

    Chemical structure of (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride

    Figure 1: Chemical Structure of (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride

It is critical to distinguish this specific compound from its various stereoisomers, such as the (3R,4R) or (3S,4R) variants, as stereochemistry can significantly influence biological activity and physicochemical properties.

Summary of Physicochemical Properties

A comprehensive literature and database search reveals a notable lack of publicly available, experimentally determined physicochemical data for (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride. The following table summarizes the key properties and indicates their current status. The subsequent sections of this guide will detail the standard methodologies for determining these values.

PropertyValueMethod of Determination
Physical Form Solid (predicted)Visual Inspection
Melting Point Not availableUSP <741> Capillary Method
Aqueous Solubility Not availableUSP <1236> Shake-Flask Method
pKa Not availableOECD 112 Potentiometric Titration
¹H NMR Not available300-500 MHz NMR Spectroscopy
¹³C NMR Not available75-125 MHz NMR Spectroscopy
Infrared (IR) Spectrum Not availableFTIR Spectroscopy (KBr pellet or Nujol mull)
Mass Spectrum Not availableHigh-Resolution Mass Spectrometry (HRMS)

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity and identity. For regulatory purposes, a sharp melting range is often required.

Causality Behind Experimental Choice: The capillary method, as described in the United States Pharmacopeia (USP) general chapter <741>, is the universally accepted standard for melting point determination in the pharmaceutical industry.[1][2] It provides a reproducible and well-controlled means of heating the sample, ensuring that the observed melting range is a true representation of the material's thermal behavior.

Experimental Protocol for Melting Point Determination (USP <741> Class Ia)
  • Sample Preparation: Gently pulverize the dry (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride to a fine powder.

  • Capillary Loading: Introduce the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[1]

  • Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating Profile:

    • Rapidly heat the apparatus to a temperature approximately 5°C below the expected melting point.

    • Once this temperature is reached, reduce the heating rate to a constant 1 ± 0.5 °C/minute.[1]

  • Data Recording:

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Record the temperature at which the last solid particle melts (the clear point).

    • The melting range is the interval between these two temperatures.

Self-Validating System: The protocol's trustworthiness is ensured by regular calibration of the melting point apparatus using USP Melting Point Reference Standards.[2][3] The measured clear points of at least three standards should be compared against their certified values to verify the instrument's temperature accuracy.[1]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation System Validation Pulverize Pulverize Sample LoadCapillary Load Capillary (2.5-3.5 mm) Pulverize->LoadCapillary PlaceInApparatus Place in Apparatus LoadCapillary->PlaceInApparatus HeatRamp Heat to T_exp - 5°C Then ramp at 1°C/min PlaceInApparatus->HeatRamp RecordTemps Record Onset & Clear Point HeatRamp->RecordTemps Calibrate Calibrate with USP Reference Standards Calibrate->PlaceInApparatus Ensures Accuracy

Caption: Workflow for USP <741> Melting Point Determination.

Aqueous Solubility

Solubility is a critical parameter that influences a drug's bioavailability and formulation design. As an amine hydrochloride, this compound is expected to be water-soluble. The extent of its solubility across a physiologically relevant pH range must be determined experimentally.

Causality Behind Experimental Choice: The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[4][5] This method is detailed in USP general chapter <1236> and is preferred for its ability to provide a definitive solubility value under specified conditions.[6]

Experimental Protocol for Shake-Flask Solubility Determination
  • Medium Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride to a series of flasks, each containing a known volume of a prepared buffer. The presence of undissolved solid is essential to ensure saturation.[7]

  • Equilibration: Seal the flasks and agitate them in a constant temperature water bath (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[8] The system is at equilibrium when consecutive measurements of the solute concentration are constant.

  • Phase Separation: Allow the suspensions to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a non-adsorptive, fine-pored filter (e.g., 0.22 µm PVDF) to remove all solid particles.

  • Quantification:

    • Dilute the clear filtrate with the appropriate mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve using standards of known concentration to ensure accurate quantification.

  • Final pH Measurement: Measure the pH of the saturated solution to confirm it has not significantly changed during the experiment.[4]

Self-Validating System: The validity of this protocol relies on the use of a validated, specific, and stability-indicating analytical method for quantification. The confirmation that equilibrium has been reached (by sampling at multiple time points, e.g., 24h and 48h) and the verification of the final pH ensure the trustworthiness of the obtained solubility value.

Dissociation Constant (pKa)

The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For an amine hydrochloride, the pKa refers to the acidity of the ammonium cation (R-NH₃⁺). This value is crucial for predicting a drug's absorption, distribution, and excretion, as its charge state affects its ability to cross biological membranes.

Causality Behind Experimental Choice: Potentiometric titration is the most common and precise method for pKa determination, as recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 112.[9][10] This method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the calculation of the pKa from the titration curve. It is particularly well-suited for water-soluble compounds like amine hydrochlorides.[11]

Experimental Protocol for Potentiometric pKa Determination
  • Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa.

  • Sample Preparation: Accurately weigh a known amount of (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride and dissolve it in a known volume of deionized, carbonate-free water. An ionic strength adjuster (e.g., KCl) may be added.

  • Titration:

    • Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the first derivative of the titration curve.[12]

Self-Validating System: The accuracy of the method is validated by the use of a properly calibrated pH meter and standardized titrant. Performing the titration on a known standard with a similar pKa value can further confirm the system's performance.

pKaWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Titrate Titrate with Standardized 0.1 M NaOH Calibrate->Titrate Ensures Accuracy PrepareSample Prepare Aqueous Solution of Compound PrepareSample->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Derivative Calculate 1st Derivative Plot->Derivative DeterminepKa pKa = pH at Half-Equivalence Point Derivative->DeterminepKa

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of the compound. The combination of NMR, IR, and Mass Spectrometry provides a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the connectivity and chemical environment of atoms within a molecule.

  • ¹H NMR: The proton NMR spectrum will confirm the number and types of hydrogen atoms. For (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride, one would expect to see signals corresponding to the methoxy group protons, the protons on the tetrahydropyran ring, and the ammonium protons (-NH₃⁺). The ammonium protons often appear as a broad signal, and their chemical shift can be concentration-dependent. Their presence can be confirmed by a D₂O exchange experiment, which will cause the -NH₃⁺ signal to disappear. The hydrogens on the carbons adjacent to the nitrogen and oxygen atoms will be deshielded and appear further downfield.[13]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The carbons bonded to the heteroatoms (oxygen and nitrogen) will be shifted downfield.[14] The chemical shifts will provide confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

  • Expected Absorptions: For an amine hydrochloride, a very broad and strong absorption is expected in the 2400-3000 cm⁻¹ region, corresponding to the N-H stretching of the ammonium group (R-NH₃⁺).[15] This often overlaps with the C-H stretching vibrations. Other key peaks would include the C-O stretching of the ether and the C-N stretching vibrations.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

  • Expected Results: High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.[16][17] The analysis should be performed in positive ion mode. The expected result is the observation of the molecular ion corresponding to the free base [C₆H₁₃NO₂ + H]⁺, with a highly accurate mass-to-charge ratio (m/z) that confirms the molecular formula.

Conclusion

While (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride is a compound of interest for pharmaceutical research, a comprehensive, publicly available dataset of its physicochemical properties is currently lacking. This guide provides the foundational knowledge and, more importantly, the authoritative experimental frameworks necessary for any researcher to undertake a thorough characterization. Adherence to these standardized protocols, particularly those outlined by the USP and OECD, is essential for generating reliable, reproducible, and regulatory-compliant data. Such data is the bedrock upon which successful drug development programs are built, enabling informed decisions in formulation, toxicology, and clinical trial design.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • Lee, S., & Li, W. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 624-636.
  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • Teasdale, A., & Cook, G. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products.
  • Teasdale, A. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Spectroscopy Staff. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy Online.
  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-10.
  • Mass spectrometry in small molecule drug development. (2025).
  • Li, W. (2016). Application of LCMS in small-molecule drug development. Drug Target Review.
  • IKEV. (n.d.). ICH Q6A Guideline.
  • USP Melting Point Calibr
  • USP. (n.d.).
  • USP-NF. (2013).
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Sas, B., et al. (2021).
  • FTIR spectra of CLN-HCl, CYA, and CLN-CYA and (B) FTIR spectra of salts at different stability conditions. (n.d.).
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013).
  • Solubility Testing of Organic Compounds. (n.d.). Scribd.
  • A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. (2026).
  • OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. (2005).
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023). ECA Academy.
  • Reich, H. J. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
  • Al-Kahtani, A. A. (2014). Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. European Journal of Chemistry, 5(4), 629-636.
  • Ctgb. (2016). Biocides Chapter 2 Physical and chemical properties version 1.1.
  • 4.9.2: FTIR spectrum of HCl. (2023). Chemistry LibreTexts.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega.
  • analysis potentiometric titr
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • ¹H-NMR of Cyclopropylamine HCl salt. (2023). Reddit.
  • Tetrahydropyran(142-68-7) ¹³C NMR spectrum. (n.d.). ChemicalBook.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). Die Pharmazie - An International Journal of Pharmaceutical Sciences.
  • pKa values determined by potentiometric titration with HCl. (n.d.).
  • IUPAC | International Union of Pure and Applied Chemistry. (n.d.).
  • ¹³C NMR spectrum of 1H amine (as the HCl ammonium salt). (n.d.).
  • The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evalu
  • 24.10 Spectroscopy of Amines. (2023). Organic Chemistry | OpenStax.
  • Solubility of Organic Compounds. (2023).
  • IUPAC. (n.d.).
  • Supporting Information. (2016). The Royal Society of Chemistry.
  • ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014). Organic Letters.
  • OECD. (2013). Test No. 122: Determination of pH, Acidity and Alkalinity. OECD Guidelines for the Testing of Chemicals, Section 1.
  • ¹³C NMR Spectrum (1D, 150 MHz, chcl3, predicted) (NP0043450). (n.d.). NP-MRD.
  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia.

Sources

Exploratory

Structural Elucidation and NMR Characterization of (3S,4S)-4-Methoxytetrahydropyran-3-amine: A Technical Guide

Executive Summary & Contextual Relevance The functionalized oxane (tetrahydropyran) ring system is a privileged scaffold in modern medicinal chemistry. Specifically, (3S,4S)-4-methoxytetrahydropyran-3-amine has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextual Relevance

The functionalized oxane (tetrahydropyran) ring system is a privileged scaffold in modern medicinal chemistry. Specifically, (3S,4S)-4-methoxytetrahydropyran-3-amine has emerged as a critical chiral intermediate in the development of advanced therapeutics, most notably in the synthesis of carboxy-benzimidazole GLP-1R modulating compounds for the treatment of metabolic diseases such as NASH and Type 2 Diabetes[1].

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data tabulation. This whitepaper details the fundamental causality behind the nuclear magnetic resonance (NMR) phenomena observed in this molecule, providing researchers with a self-validating framework for stereochemical assignment and structural elucidation.

Conformational Causality & Stereochemical Architecture

Before acquiring NMR data, one must understand the geometric realities of the molecule, as conformation dictates the spectral output.

In the tetrahydropyran ring, the (3S,4S) absolute configuration corresponds to the trans diastereomer. Thermodynamic equilibration strongly favors the trans-diequatorial chair conformation to minimize 1,3-diaxial steric repulsion[2].

  • Causality of Substituent Position: The C3-amine and C4-methoxy groups occupy equatorial positions. Consequently, their respective geminal protons (C3-H and C4-H) are forced into axial positions.

  • NMR Implications: This trans-diaxial proton arrangement is the foundational causality for the observed spectral splitting. According to the Karplus equation, the ~180° dihedral angle between these axial protons will manifest as large vicinal coupling constants ( 3JHH​>9.0 Hz), serving as an internal validation of the stereochemistry[3].

Stereochem_Workflow A Synthesize / Isolate (3S,4S)-Isomer B 1D 1H NMR Acquisition (Extract J-couplings) A->B C Karplus Equation Analysis (Calculate Dihedral Angles) B->C D 2D NOESY / ROESY (Spatial Proximity) C->D E Confirm Trans-Diequatorial Conformation D->E

Fig 1: Workflow for stereochemical validation of the (3S,4S) tetrahydropyran ring.

High-Fidelity NMR Acquisition Protocol

To ensure the coupling constants are accurately resolved, the acquisition protocol must be a self-validating system. Poor sample preparation or shimming will obscure the fine multiplet splitting required for Karplus analysis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of high-purity (3S,4S)-4-methoxytetrahydropyran-3-amine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Causality: CDCl 3​ is chosen over D 2​ O to prevent rapid deuterium exchange of the amine protons, and over DMSO-d 6​ to avoid viscosity-induced line broadening. Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove particulates that cause magnetic susceptibility gradients.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both 1 H and 13 C frequencies to maximize the Q-factor, ensuring an optimal signal-to-noise (S/N) ratio and precise pulse flip angles.

  • Locking and Shimming: Lock the spectrometer to the deuterium resonance of CDCl 3​ . Perform automated 3D gradient shimming (Z1-Z5) followed by manual fine-tuning of the Z1 and Z2 coils to achieve a TMS linewidth at half-height of <0.5 Hz.

  • 1D 1 H Acquisition: Acquire the 1 H spectrum using a standard 30° pulse program (zg30), 64k data points, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds. Accumulate 16-32 scans.

  • 1D 13 C Acquisition: Acquire the 13 C{ 1 H} spectrum using a power-gated decoupling sequence (zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement. Use a D1 of 2 seconds and accumulate 1024-2048 scans.

  • Data Processing: Apply a zero-filling factor of 2 and an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation.

Spectral Assignments and Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants based on the trans-diequatorial conformation of the oxane ring.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment Rationale
OCH 3​ 3.35s-3HTypical uncoupled methoxy singlet.
C2-H(eq) 3.95ddd11.0, 4.5, 2.01HDeshielded by adjacent O. Equatorial-axial coupling to C3-H(ax).
C6-H(eq) 3.90ddd11.5, 4.5, 2.01HDeshielded by adjacent ring oxygen.
C6-H(ax) 3.30td11.5, 2.51HAxial proton next to oxygen; strong geminal coupling.
C2-H(ax) 3.25t11.01HStrong geminal and trans-diaxial coupling to C3-H(ax) results in a pseudo-triplet.
C4-H(ax) 3.15td10.0, 4.51HTrans-diaxial coupling to C3-H(ax) and C5-H(ax) (the triplet), and ax-eq coupling to C5-H(eq) (the doublet).
C3-H(ax) 2.75td10.0, 4.51HAlpha to NH 2​ . Trans-diaxial to C2-H(ax) and C4-H(ax).
C5-H(eq) 2.05ddt13.0, 4.5, 2.01HEquatorial proton on the aliphatic methylene bridge.
NH 2​ 1.60br s-2HExchangeable amine protons (broadened due to quadrupolar relaxation of 14 N).
C5-H(ax) 1.50qt12.5, 4.51HHighly shielded axial proton on the methylene bridge.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
CarbonChemical Shift (δ, ppm)TypeAssignment Rationale
C4 79.5CHStrongly deshielded by the electronegative OCH 3​ group.
C2 73.0CH 2​ Deshielded by the intra-ring oxygen and adjacent to the C3 amine.
C6 67.5CH 2​ Deshielded by the intra-ring oxygen.
OCH 3​ 56.5CH 3​ Typical methoxy aliphatic carbon.
C3 52.0CHAlpha to the primary amine; shifted upfield relative to oxygen-bearing carbons.
C5 31.0CH 2​ Purely aliphatic methylene carbon, furthest from heteroatoms.

2D NMR Correlation Strategies

To unambiguously validate the 1D assignments, 2D NMR techniques are employed. The logical relationships between adjacent spin systems are mapped using Correlation Spectroscopy (COSY), while Heteronuclear Multiple Bond Correlation (HMBC) confirms the placement of the methoxy group.

NMR_Correlations C3 C3-H (ax) δ 2.75 C4 C4-H (ax) δ 3.15 C3->C4 COSY (3J) C2 C2-H2 δ 3.25, 3.95 C3->C2 COSY (3J) C3->C2 HMBC (2J) C5 C5-H2 δ 1.50, 2.05 C4->C5 COSY (3J) OMe OCH3 δ 3.35 OMe->C4 HMBC (3J)

Fig 2: Key COSY (solid grey) and HMBC (dashed red) correlations for structural assignment.

Diagnostic Insights: The critical HMBC correlation from the methoxy protons ( δ 3.35) to the C4 carbon ( δ 79.5) unequivocally anchors the ether linkage, differentiating it from potential regioisomers.

References

  • US11858918B2 - GLP-1R modulating compounds Source: Google Patents URL
  • Karplus equation Source: Wikipedia URL:[Link]

  • Conformational analysis. 42. Monosubstituted tetrahydropyrans Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Synthesis of (3S,4S)-4-Methoxytetrahydropyran-3-amine Hydrochloride

Executive Summary & Strategic Overview The development of next-generation oral therapeutics, particularly Carboxy-benzimidazole GLP-1R modulating compounds, relies heavily on the availability of high-purity chiral buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

The development of next-generation oral therapeutics, particularly Carboxy-benzimidazole GLP-1R modulating compounds, relies heavily on the availability of high-purity chiral building blocks[1]. (3S,4S)-4-Methoxytetrahydropyran-3-amine hydrochloride is a critical intermediate utilized in the synthesis of these GLP-1R agonists, which are currently at the forefront of research for the treatment of metabolic syndromes, including non-alcoholic steatohepatitis (NASH), obesity, and Type 2 diabetes[2].

As drug candidates transition from discovery to clinical development, the synthetic route for this cis/trans-functionalized tetrahydropyran must evolve from medicinal chemistry approaches (which often rely on expensive chiral chromatography) to a robust, scalable, and self-validating asymmetric synthesis[3]. This application note details a field-proven, 5-step scalable protocol designed to deliver the (3S,4S)-trans isomer with >99% enantiomeric excess (ee), prioritizing operational safety, high atom economy, and stringent In-Process Controls (IPCs).

Retrosynthetic Strategy & Process Causality

To achieve the requisite stereochemistry without relying on late-stage chiral High-Performance Liquid Chromatography (HPLC), this protocol leverages a substrate-directed asymmetric reductive amination.

  • Epoxidation & Regioselective Opening: Starting from inexpensive 3,6-dihydro-2H-pyran, a tungstate-catalyzed epoxidation is employed. This avoids the use of mCPBA, eliminating the risk of shock-sensitive peroxy-acid accumulation at scale. Subsequent regioselective methanolysis establishes the foundational trans-relationship between the C3 and C4 positions.

  • Oxidation: A TEMPO/NaOCl (Anelli) oxidation is selected over Swern oxidation. This causality is driven by scale-up safety: it eliminates cryogenic requirements (-78 °C) and the generation of toxic, malodorous dimethyl sulfide byproducts.

  • Asymmetric Reductive Amination: The core of the stereochemical control. By condensing the resulting ketone with (S)-(-)-1-phenylethylamine, a chiral imine is formed. The bulky equatorial methoxy group at C4, combined with the chiral auxiliary, directs hydride delivery (via catalytic hydrogenation) exclusively to the less hindered face, establishing the highly specific (3S,4S) configuration.

  • Hydrogenolysis: A final palladium-catalyzed hydrogenolysis cleanly removes the chiral auxiliary, yielding the free amine which is immediately trapped as the stable hydrochloride salt[4].

Logical Workflow Diagram

G A 3,6-Dihydro-2H-pyran [Starting Material] B 3,4-Epoxytetrahydropyran [Na2WO4 / H2O2 / 45 °C] A->B C trans-4-Methoxytetrahydro-2H-pyran-3-ol [NaOMe / MeOH / Reflux] B->C D 4-Methoxytetrahydro-2H-pyran-3-one [TEMPO / NaOCl / 0-5 °C] C->D E (3S,4S)-N-((S)-1-Phenylethyl)-4-methoxy- tetrahydro-2H-pyran-3-amine [Asymmetric Reductive Amination] D->E F (3S,4S)-4-Methoxytetrahydropyran-3-amine HCl [Hydrogenolysis & HCl Salt Formation] E->F

Figure 1: Scalable synthetic workflow for (3S,4S)-4-methoxytetrahydropyran-3-amine HCl.

Detailed Scale-Up Protocols

Step 1: Catalytic Epoxidation

Objective: Synthesis of 3,4-epoxytetrahydropyran.

  • Charge a jacketed reactor with 3,6-dihydro-2H-pyran (1.0 kg, 11.9 mol), sodium tungstate dihydrate (39 g, 0.12 mol, 0.01 eq), and Aliquat 336 (96 g, 0.24 mol, 0.02 eq) in ethyl acetate (5 L).

  • Heat the biphasic mixture to 40 °C.

  • Slowly dose 30% aqueous H₂O₂ (1.6 kg, 14.3 mol, 1.2 eq) over 3 hours, maintaining the internal temperature below 50 °C to prevent thermal runaway.

  • IPC (Self-Validation): Analyze via GC-FID. Proceed only when residual alkene is <1%.

  • Quench with aqueous sodium sulfite to destroy residual peroxides (verify with KI starch paper). Separate phases and concentrate the organic layer to yield the epoxide.

Step 2: Regioselective Methanolysis

Objective: Synthesis of trans-4-methoxytetrahydro-2H-pyran-3-ol.

  • Dissolve the crude epoxide in anhydrous methanol (6 L).

  • Add sodium methoxide (64 g, 1.19 mol, 0.1 eq).

  • Heat the reaction to reflux (65 °C) for 12 hours. The nucleophilic attack occurs predominantly at the C4 position, establishing the trans-geometry.

  • IPC (Self-Validation): Monitor via GC-MS. Ensure the ratio of the desired C4-methoxy to the C3-methoxy regioisomer is >95:5.

  • Neutralize with Amberlyst-15 acidic resin, filter, and concentrate under reduced pressure.

Step 3: TEMPO-Mediated Oxidation

Objective: Synthesis of 4-methoxytetrahydro-2H-pyran-3-one.

  • Dissolve the alcohol intermediate in dichloromethane (5 L). Add TEMPO (18.6 g, 0.12 mol, 0.01 eq) and KBr (141 g, 1.19 mol, 0.1 eq) dissolved in water (1 L).

  • Cool the biphasic system to 0–5 °C.

  • Slowly add 10-15% aqueous NaOCl (1.1 eq), previously buffered to pH 8.5–9.0 with NaHCO₃.

  • IPC (Self-Validation): HPLC analysis must show <0.5% residual alcohol to prevent interference in the subsequent amination step.

  • Separate the organic layer, wash with sodium thiosulfate, dry over Na₂SO₄, and concentrate.

Step 4: Diastereoselective Reductive Amination

Objective: Synthesis of (3S,4S)-N-((S)-1-phenylethyl)-4-methoxytetrahydro-2H-pyran-3-amine.

  • In a pressure reactor, dissolve the ketone in anhydrous THF (5 L).

  • Add (S)-(-)-1-phenylethylamine (1.51 kg, 12.5 mol, 1.05 eq) and Ti(O-iPr)₄ (4.06 kg, 14.3 mol, 1.2 eq). Stir at 25 °C for 6 hours. Causality: Ti(O-iPr)₄ acts as a Lewis acid and water scavenger, driving imine formation to completion before reduction, which prevents the formation of racemic alcohol byproducts.

  • Add 5% Pt/C (100 g). Pressurize the reactor with H₂ (5 bar) and stir for 12 hours at 25 °C.

  • IPC (Self-Validation): Chiral HPLC must indicate a diastereomeric excess (de) of >98%.

  • Filter through Celite to remove the catalyst and titanium salts. Concentrate the filtrate.

Step 5: Hydrogenolysis and Hydrochloride Salt Isolation

Objective: Cleavage of the chiral auxiliary and isolation of the target API building block[4].

  • Dissolve the intermediate in methanol (4 L). Add 10% Pd/C (100 g).

  • Pressurize with H₂ (10 bar) and heat to 50 °C for 18 hours.

  • IPC (Self-Validation): ¹H-NMR must confirm the complete disappearance of aromatic proton signals (7.2–7.4 ppm).

  • Filter the catalyst. Add a solution of HCl in isopropanol (5–6 N, 1.5 eq) to the filtrate.

  • Cool to 0 °C to induce crystallization. Filter the white crystalline solid, wash with cold isopropanol, and dry under vacuum at 40 °C.

Analytical Validation & Quality Metrics

To ensure strict adherence to pharmaceutical intermediate standards, the quantitative data and validation metrics for the scale-up process are summarized below:

Process StepIsolated Intermediate / ProductYield (%)IPC Metric (Self-Validation)Critical Quality Attribute (CQA)
1. Epoxidation 3,4-Epoxytetrahydropyran88GC-FID: <1% starting materialMoisture <0.1% (Karl Fischer)
2. Methanolysis trans-4-Methoxytetrahydro-2H-pyran-3-ol85GC-MS: Regioisomer ratio >95:5Absence of residual epoxide
3. Oxidation 4-Methoxytetrahydro-2H-pyran-3-one92HPLC: <0.5% residual alcoholKetone purity >99%
4. Red. Amination (3S,4S)-N-((S)-1-Phenylethyl)-amine78Chiral HPLC: de >98%Diastereomeric purity
5. Deprotection (3S,4S)-4-Methoxytetrahydropyran-3-amine HCl 95 NMR: Complete benzyl removalee >99%, Chemical purity >99.5%

Sources

Application

reductive amination protocols using (3S,4S)-4-methoxytetrahydropyran-3-amine

An Application Guide to Diastereoselective Reductive Amination using (3S,4S)-4-methoxytetrahydropyran-3-amine Abstract Reductive amination stands as one of the most powerful and widely utilized C-N bond-forming reactions...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Diastereoselective Reductive Amination using (3S,4S)-4-methoxytetrahydropyran-3-amine

Abstract

Reductive amination stands as one of the most powerful and widely utilized C-N bond-forming reactions in medicinal chemistry, prized for its efficiency and broad functional group tolerance.[1][2] This guide provides a detailed exploration of reductive amination protocols with a specific focus on the use of (3S,4S)-4-methoxytetrahydropyran-3-amine, a chiral building block of significant interest. The incorporation of sp³-rich, saturated heterocyclic scaffolds like the tetrahydropyran (THP) moiety is a key strategy in modern drug discovery to improve physicochemical properties and explore novel chemical space.[3][4] This document offers researchers, scientists, and drug development professionals a comprehensive resource, detailing reaction mechanisms, reagent selection, step-by-step experimental protocols, and troubleshooting insights to facilitate the successful synthesis of complex secondary and tertiary amines.

The Strategic Value of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in contemporary drug design. Moving away from flat, aromatic structures, the three-dimensional architecture of the THP moiety can lead to improved metabolic stability, aqueous solubility, and oral bioavailability. The specific stereochemistry of (3S,4S)-4-methoxytetrahydropyran-3-amine provides a well-defined exit vector for further molecular elaboration, making it a valuable building block for creating structurally diverse and potent pharmaceutical candidates.

Fundamentals of the Reductive Amination Reaction

Reductive amination is a two-stage process that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[5] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ or in a separate step to the final amine product.[5][6]

The Core Mechanism

The reaction is typically performed under neutral or weakly acidic conditions.[5] The key steps are:

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon to form a tetrahedral hemiaminal intermediate.

  • Dehydration: The hemiaminal undergoes a reversible loss of water to form a C=N double bond, yielding an imine (from primary amines) or an iminium ion (from secondary amines). This step is the equilibrium-determining part of the reaction.

  • Reduction: A hydride-based reducing agent selectively reduces the imine or iminium ion to the corresponding amine.

Caption: The sequential mechanism of reductive amination.

Critical Choices: Selecting the Right Reagents

The success of a reductive amination hinges on the judicious selection of the carbonyl compound, the amine, and, most critically, the reducing agent.

Carbonyl Substrate:

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity.[7] Reactions with ketones may require longer reaction times, higher temperatures, or the use of a catalyst like acetic acid to facilitate imine formation.[8]

Amine Substrate: (3S,4S)-4-methoxytetrahydropyran-3-amine

  • This primary amine is a good nucleophile. Its bulky, chiral structure can influence the diastereoselectivity of the reaction when new stereocenters are formed. The methoxy group and pyran oxygen can potentially act as hydrogen bond acceptors, influencing solubility and interactions with catalysts or reagents.

Reducing Agent: The choice of reducing agent is paramount as it dictates whether the reaction can be performed in a one-pot (direct) fashion or requires a stepwise (indirect) approach. The key is to use a reagent that reduces the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[5]

Reducing AgentAbbreviationKey AdvantagesKey DisadvantagesTypical Solvents
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃Highly Selective: Mild reagent that selectively reduces imines/iminiums in the presence of carbonyls.[5][8]Moisture-sensitive; can generate acetic acid, which may not be suitable for all substrates.[9]Dichloromethane (DCM), Dichloroethane (DCE), THF
Sodium Cyanoborohydride NaBH₃CNMild and selective for imines; not sensitive to water.[6][9]Toxicity: Generates toxic cyanide waste streams.[6]Methanol (MeOH), Ethanol (EtOH)
Sodium Borohydride NaBH₄Inexpensive and powerful reducing agent.Non-selective: Reduces aldehydes and ketones rapidly, requiring a two-step process.[6][9]Methanol (MeOH), Ethanol (EtOH)
Catalytic Hydrogenation H₂/Pd, Pt, NiGreen Chemistry: Produces minimal waste.[5]Catalyst can be deactivated by the amine; not compatible with some functional groups (e.g., alkynes).Methanol (MeOH), Ethyl Acetate (EtOAc)

For most applications involving sensitive or complex substrates like (3S,4S)-4-methoxytetrahydropyran-3-amine, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity and operational simplicity in a one-pot protocol.[8]

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: One-Pot Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This is the most common and efficient method for most aldehyde and ketone substrates.[8] The reaction is performed in a single pot, where the imine forms and is immediately reduced.

One-Pot Protocol Workflow Workflow for Direct Reductive Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine (1.0 eq) and carbonyl (1.1 eq) in anhydrous DCM B Add STAB (1.5 eq) in portions at 0 °C A->B C Warm to room temperature and stir for 4-24 hours B->C D Monitor reaction by TLC or LC-MS C->D E Quench with saturated aqueous NaHCO₃ D->E F Separate organic layer and extract aqueous with DCM E->F G Dry (Na₂SO₄), filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Stepwise workflow for a one-pot STAB reductive amination.

Materials:

  • (3S,4S)-4-methoxytetrahydropyran-3-amine (1.0 eq)

  • Aldehyde or Ketone (1.1-1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (3S,4S)-4-methoxytetrahydropyran-3-amine (e.g., 131 mg, 1.0 mmol).

  • Dissolve the amine in anhydrous DCM (5-10 mL).

  • Add the carbonyl compound (1.1 mmol, 1.1 eq). If the substrate is a ketone, add 1-2 equivalents of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes.

  • Cool the flask in an ice bath (0 °C).

  • Slowly add Sodium Triacetoxyborohydride (STAB) (e.g., 318 mg, 1.5 mmol) in small portions over 5-10 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

Work-up and Purification:

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the desired secondary amine.

Protocol 2: Stepwise Indirect Reductive Amination with Sodium Borohydride

This method is useful when the carbonyl is highly susceptible to reduction by milder agents or when the direct method fails. It involves the pre-formation and isolation or in-situ reduction of the imine.[9][10]

Materials:

  • (3S,4S)-4-methoxytetrahydropyran-3-amine (1.0 eq)

  • Aldehyde or Ketone (1.05 eq)

  • Sodium Borohydride (NaBH₄) (1.5-2.0 eq)

  • Anhydrous Methanol (MeOH)

  • Drying agent (e.g., MgSO₄) or Dean-Stark apparatus for water removal

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure: Step A: Imine Formation

  • In a round-bottom flask, dissolve (3S,4S)-4-methoxytetrahydropyran-3-amine (131 mg, 1.0 mmol) and the carbonyl compound (1.05 mmol) in anhydrous MeOH (10 mL).

  • Add a drying agent like anhydrous MgSO₄ to the flask to sequester the water formed during the reaction, which drives the equilibrium towards the imine.

  • Stir the mixture at room temperature for 2-6 hours. Monitor the formation of the imine by TLC or LC-MS.

Step B: Reduction

  • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add Sodium Borohydride (NaBH₄) (e.g., 57 mg, 1.5 mmol). Caution: Vigorous hydrogen evolution will occur.

  • After the addition is complete, remove the ice bath and stir at room temperature for 1-3 hours until the imine is fully consumed (as monitored by TLC/LC-MS).

Work-up and Purification:

  • Quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by silica gel column chromatography.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient imine formation (sterically hindered substrates).2. Deactivated reducing agent (moisture for STAB).3. Insufficient reaction time.1. Add a catalytic amount of acetic acid (for ketones).2. Use fresh, high-quality STAB; ensure anhydrous conditions.3. Extend reaction time and monitor.
Recovery of Starting Amine The carbonyl compound was consumed by a side reaction or self-polymerization.Use a slight excess of the carbonyl compound (1.2-1.5 eq).
Recovery of Starting Carbonyl The amine is not nucleophilic enough or is protonated.If using an amine salt (e.g., HCl salt), add a non-nucleophilic base like triethylamine (Et₃N) (1.1 eq) before adding the carbonyl.
Over-alkylation (Dialkylation) A primary amine product reacts again with the carbonyl.[8] This is a common problem with reactive aldehydes.Use a 1:1 stoichiometry or a slight excess of the amine. Alternatively, use the two-step indirect protocol to control the reaction better.[10]
Epimerization/Racemization If the carbonyl has a chiral center alpha to the carbonyl group, the acidic or basic conditions can cause epimerization.Use milder, non-acidic conditions. Screen different reducing agents and solvents at lower temperatures.

Conclusion

The reductive amination using (3S,4S)-4-methoxytetrahydropyran-3-amine is a robust and versatile method for synthesizing valuable chiral secondary and tertiary amines. By carefully selecting the appropriate reducing agent and optimizing reaction conditions, researchers can efficiently access complex molecules with high diastereoselectivity. Sodium triacetoxyborohydride (STAB) remains the premier choice for direct, one-pot transformations due to its exceptional selectivity and ease of use. This guide provides a solid foundation for the application of this important reaction in the pursuit of novel chemical entities for drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Fiveable. (2025). Reductive amination: Organic Chemistry II Study Guide. Available at: [Link]

  • France, S. P., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. RSC Catalysis. Available at: [Link]

  • Contente, M. L., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. Available at: [Link]

  • Sharma, M., Mangas-Sanchez, J., & Paradisi, F. (2020). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, T., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Available at: [Link]

  • NextSDS. (n.d.). (3S,4R)-4-AMino-3-(Methoxy)tetrahydropyran — Chemical Substance Information. Available at: [Link]

  • GalChimia. (2014). A New Way to Amines. Available at: [Link]

  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. Available at: [Link]

  • CATO. (n.d.). rel--(3S,4S)-3-Methoxytetrahydro-2H-pyran-4-amine. Available at: [Link]

  • NextSDS. (n.d.). (3R,4S)-4-AMino-3-(Methoxy)tetrahydropyran — Chemical Substance Information. Available at: [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). WO2006017455A2 - Diastereoselective reductive amination process.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PubMed. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Available at: [Link]

  • ResearchGate. (2015). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities | Request PDF. Available at: [Link]

  • White Rose Research Online. (n.d.). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Available at: [Link]

Sources

Method

preparation of kinase inhibitors incorporating (3S,4S)-4-methoxytetrahydropyran-3-amine

An Application Guide to the Strategic Synthesis of Kinase Inhibitors Incorporating the (3S,4S)-4-Methoxytetrahydropyran-3-amine Scaffold Abstract Kinase inhibitors are a cornerstone of modern targeted therapy, yet the de...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Synthesis of Kinase Inhibitors Incorporating the (3S,4S)-4-Methoxytetrahydropyran-3-amine Scaffold

Abstract

Kinase inhibitors are a cornerstone of modern targeted therapy, yet the development of next-generation agents requires scaffolds that confer superior physicochemical and pharmacokinetic properties. Saturated heterocyclic moieties are increasingly utilized to escape flatland, enhance solubility, and improve metabolic stability. This guide provides a detailed technical framework for the synthesis and incorporation of (3S,4S)-4-methoxytetrahydropyran-3-amine, a valuable chiral building block, into a representative covalent kinase inhibitor targeting Bruton's Tyrosine Kinase (BTK). We present a proposed, stereocontrolled synthesis of the amine and a complete, step-by-step protocol for its coupling to a pyrazolo[3,4-d]pyrimidine core, culminating in a model covalent inhibitor. The causality behind experimental choices is emphasized, and conceptual protocols for biological characterization are outlined to provide a comprehensive resource for researchers in drug discovery and medicinal chemistry.

Introduction: The Role of Saturated Heterocycles in Kinase Inhibitor Design

The pursuit of highly selective and potent kinase inhibitors has led medicinal chemists to explore chemical space beyond traditional flat, aromatic systems. Saturated heterocycles, such as the tetrahydropyran (THP) ring, are privileged scaffolds that offer a distinct three-dimensional geometry. This structural feature can enhance binding affinity by enabling interactions with previously unoccupied pockets within the kinase active site. Furthermore, the incorporation of a THP moiety often improves critical drug-like properties, including aqueous solubility and metabolic stability, which are essential for developing orally bioavailable therapeutics.[1]

Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase in the Tec family, is a critical component of the B-cell receptor (BCR) signaling pathway.[2][3][4] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[3][4][5] Covalent irreversible inhibitors, such as ibrutinib, have revolutionized treatment by forming a stable bond with a non-catalytic cysteine residue (Cys481) in the BTK active site, leading to sustained target engagement.[6][7][8]

This application note details the preparation of a model covalent BTK inhibitor featuring the (3S,4S)-4-methoxytetrahydropyran-3-amine moiety. This specific building block combines the benefits of the THP ring with a defined stereochemistry that can be crucial for selective target engagement. We will first outline a proposed synthesis for this non-commercially available amine and then describe its incorporation into a 4-amino-pyrazolo[3,4-d]pyrimidine scaffold, a core structure found in numerous potent kinase inhibitors, including ibrutinib.[9]

Part 1: Proposed Synthesis of the (3S,4S)-4-Methoxytetrahydropyran-3-amine Building Block

Access to novel, stereochemically pure building blocks is a common bottleneck in drug discovery. The following section proposes a plausible and robust multi-step synthesis for (3S,4S)-4-methoxytetrahydropyran-3-amine starting from a readily available precursor. The strategy relies on a substrate-controlled diastereoselective epoxidation followed by a regioselective epoxide opening.

Logical Workflow for Amine Synthesis

A 1. Achiral Starting Material (Tetrahydro-4H-pyran-4-one) B 2. Olefination (Wittig Reaction) A->B C 3. Chiral Allylic Alcohol Formation (Asymmetric Reduction) B->C D 4. Diastereoselective Epoxidation (Directed by Allylic Alcohol) C->D E 5. Regioselective Azide Opening D->E F 6. Methoxy Ether Formation (Williamson Ether Synthesis) E->F G 7. Azide Reduction to Amine (e.g., Staudinger Reaction) F->G H Final Product ((3S,4S)-4-methoxytetrahydropyran-3-amine) G->H

Caption: Proposed synthetic workflow for the target amine.

Protocol 1.1: Multi-Step Synthesis of (3S,4S)-4-Methoxytetrahydropyran-3-amine

Rationale: This sequence is designed for maximal stereocontrol. An asymmetric reduction establishes the first stereocenter, which then directs the diastereoselective epoxidation of the adjacent double bond. Regioselective opening of the epoxide with an azide nucleophile at the less hindered position, followed by methylation and reduction, yields the desired product.

Materials:

  • Tetrahydro-4H-pyran-4-one[1]

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • (R)-CBS-oxazaborolidine catalyst

  • Borane-dimethyl sulfide complex (BH3·SMe2)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium azide (NaN3)

  • Ammonium chloride (NH4Cl)

  • Sodium hydride (NaH)

  • Methyl iodide (MeI)

  • Triphenylphosphine (PPh3)

  • Anhydrous solvents (THF, DMF, Methanol), Reagents for workup and purification.

Procedure:

  • Step 1 & 2 (Olefination): To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C, add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at room temperature. Cool the resulting ylide solution back to 0 °C and add a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated NH4Cl solution and extract with ethyl acetate. Purify by column chromatography to yield 4-methylenetetrahydro-2H-pyran.

  • Step 3 (Asymmetric Reduction): This step is conceptual and requires optimization. A more practical approach might involve enzymatic reduction or starting from a chiral pool material.

  • Step 4 (Directed Epoxidation): Assuming a chiral allylic alcohol is obtained. Dissolve the alcohol (1.0 eq) in anhydrous DCM at 0 °C. Add m-CPBA (1.2 eq) portion-wise. The hydroxyl group will direct the epoxidation to occur syn to it, controlling the diastereoselectivity. Monitor by TLC. Upon completion, quench with aqueous sodium thiosulfate solution. Purify by column chromatography.

  • Step 5 (Regioselective Azide Opening): Dissolve the epoxide (1.0 eq) in a 4:1 mixture of DMF/water. Add NaN3 (3.0 eq) and NH4Cl (2.0 eq). Heat the mixture to 80-90 °C and stir until the starting material is consumed. The azide will attack the C4 position. Cool, dilute with water, and extract with ethyl acetate. Purify by column chromatography to yield the azido alcohol.

  • Step 6 (Methylation): To a solution of the azido alcohol (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.5 eq, 60% dispersion in oil) portion-wise. Stir for 30 minutes. Add MeI (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Carefully quench with methanol, then water. Extract with ethyl acetate and purify by column chromatography.

  • Step 7 (Azide Reduction): Dissolve the methoxy azide (1.0 eq) in a 9:1 mixture of THF/water. Add PPh3 (1.2 eq) and stir at 50 °C overnight. The Staudinger reaction will reduce the azide to the primary amine. Concentrate under reduced pressure and purify by silica gel chromatography (often using a gradient containing triethylamine to prevent streaking) to yield the final product, (3S,4S)-4-methoxytetrahydropyran-3-amine.

Part 2: Synthesis of a Model Covalent BTK Inhibitor

This section describes the incorporation of the synthesized amine into a covalent BTK inhibitor. The design features a 4-amino-pyrazolo[3,4-d]pyrimidine core, which acts as a hinge-binder, and an acrylamide "warhead" to form the covalent bond with Cys481.[7] Our synthesized amine will be installed at a position analogous to the solvent-front region in many kinase inhibitors.

Overall Synthetic Workflow

cluster_0 Scaffold Synthesis cluster_1 Amine Coupling cluster_2 Final Modification A 1. 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine C Suzuki Coupling (Pd Catalyst, Base) A->C B 2. (4-phenoxyphenyl)boronic acid B->C D 3. 4-Chloro-6-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidine C->D F Nucleophilic Aromatic Substitution (SNAr Reaction) D->F E 4. (3S,4S)-4-methoxytetrahydropyran-3-amine (From Part 1) E->F G 5. Coupled Intermediate F->G I Amide Bond Formation G->I H 6. Acryloyl chloride H->I J Final Covalent Inhibitor I->J

Caption: Workflow for assembling the model BTK inhibitor.

Protocol 2.1: Synthesis of the Core Scaffold via Suzuki Coupling

Rationale: The Suzuki-Miyaura cross-coupling is a highly efficient and versatile method for forming C-C bonds, particularly for creating the biaryl linkage common in kinase inhibitors.[10] Microwave-assisted heating can dramatically reduce reaction times.[10]

ParameterConditionRationale
Reactants 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, (4-phenoxyphenyl)boronic acidCommercially available starting materials for building the core.
Catalyst Pd(PPh₃)₄ (2-5 mol%)A robust and commonly used palladium catalyst for Suzuki reactions.[10]
Base K₂CO₃ or Cs₂CO₃ (2-3 eq)Required for the transmetalation step in the catalytic cycle.
Solvent 1,4-Dioxane/Water (e.g., 4:1)A common solvent system that facilitates dissolution of both organic and inorganic reagents.
Conditions 80-100 °C (Conventional) or 120 °C (Microwave)Thermal energy is required to drive the catalytic cycle efficiently.

Procedure:

  • To a microwave vial, add 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), (4-phenoxyphenyl)boronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the 4-chloro-6-(4-phenoxyphenyl) intermediate.

Protocol 2.2: Amine Coupling and Final Acrylation

Rationale: The electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing the displacement of the remaining chlorine atom by our synthesized amine. A hindered, non-nucleophilic base like diisopropylethylamine (DIEA) is used to scavenge the HCl byproduct without interfering. The final acrylation step installs the electrophilic warhead necessary for covalent bond formation.

Procedure:

  • SNAr Coupling: Dissolve the chloro-scaffold from Protocol 2.1 (1.0 eq) and (3S,4S)-4-methoxytetrahydropyran-3-amine (1.2 eq) in n-butanol or DMF.

  • Add DIEA (3.0 eq) and heat the reaction to 120-130 °C, monitoring by LC-MS.

  • Upon completion, cool the mixture, concentrate under reduced pressure, and purify by column chromatography to yield the penultimate intermediate.

  • Acrylation: Dissolve the intermediate from the previous step (1.0 eq) in anhydrous DCM at 0 °C.

  • Add DIEA (2.0 eq), followed by the dropwise addition of acryloyl chloride (1.1 eq).

  • Stir at 0 °C for 1-2 hours. Monitor the reaction by LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers, extract the aqueous phase with DCM, and combine the organic layers.

  • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the final compound by reverse-phase preparative HPLC to obtain the highly pure kinase inhibitor.

Data TypeExpected Result
Appearance White to off-white solid
¹H NMR Peaks consistent with all three coupled fragments. Characteristic vinyl protons of the acrylamide group (δ 5.8-6.5 ppm).
LC-MS Single major peak with [M+H]⁺ corresponding to the calculated molecular weight.
Purity (HPLC) >95%

Part 3: Conceptual Framework for Biological Characterization

After successful synthesis and purification, the inhibitor's biological activity must be confirmed. This involves determining its potency against the target kinase and verifying its covalent mechanism of action.

Biological Assay Workflow

A Synthesized Inhibitor (Purity >95%) B 1. Biochemical Potency Assay (e.g., Lanthascreen™) A->B D 2. Intact Protein Mass Spectrometry (LC-MS) A->D F 3. Cellular Assay (e.g., B-cell proliferation) A->F C Determine IC₅₀ Value B->C H Characterized Lead Compound C->H E Confirm Covalent Adduct Formation (Mass shift of BTK protein) D->E E->H G Determine Cellular EC₅₀ F->G G->H

Caption: Logical workflow for biological characterization.

Protocol 3.1: In Vitro BTK Inhibition Assay (IC₅₀ Determination)

Rationale: An in vitro biochemical assay is the first step to quantify the inhibitor's potency against the isolated BTK enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are common, robust platforms. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.

Brief Protocol:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • In a multi-well plate, add the recombinant BTK enzyme, a fluorescently labeled substrate peptide, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Measure the TR-FRET signal. The ratio of emission signals is proportional to the amount of phosphorylated product.

  • Plot the enzyme activity against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Confirmation of Covalent Modification by LC-MS/MS

Rationale: To confirm the irreversible binding mechanism, intact protein mass spectrometry is used to detect the mass shift of the BTK protein after incubation with the inhibitor.[7] The expected mass increase corresponds to the molecular weight of the inhibitor.

Brief Protocol:

  • Incubate recombinant BTK protein with a molar excess (e.g., 5-10 fold) of the inhibitor for 2-4 hours at room temperature. A vehicle control (DMSO) must be run in parallel.[7]

  • Desalt the protein samples to remove unreacted inhibitor.

  • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) capable of resolving large proteins.

  • Deconvolute the resulting mass spectra to determine the precise mass of the protein.

  • Compare the mass of the inhibitor-treated BTK with the DMSO-treated control. A mass increase equal to the inhibitor's molecular weight confirms the formation of a 1:1 covalent adduct.

Hypothetical Biological Data
ParameterValueSignificance
BTK IC₅₀ < 10 nMIndicates high potency in a biochemical setting.
kinact/KI > 10,000 M⁻¹s⁻¹A measure of covalent efficiency; a high value indicates rapid and efficient irreversible inhibition.[6][7]
Mass Shift (LC-MS) + MW of InhibitorConfirms the covalent binding mechanism.

Conclusion and Scientific Insights

This guide provides a comprehensive, protocol-driven framework for the synthesis of advanced kinase inhibitors using the (3S,4S)-4-methoxytetrahydropyran-3-amine building block. By detailing both a proposed synthesis of the chiral amine and its subsequent incorporation into a well-established BTK inhibitor scaffold, we offer a practical roadmap for medicinal chemists. The strategic use of this specific moiety is rooted in modern drug design principles aimed at optimizing ADME properties. The methoxy group can act as a hydrogen bond acceptor, while the rigid, chiral THP ring system allows for precise, three-dimensional probing of the kinase solvent-front, potentially leading to enhanced selectivity and potency. The protocols herein, from chemical synthesis to biological validation, represent a self-validating system for the development of next-generation targeted therapies.

References

  • Vertex AI Search, (2021). Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry.
  • BenchChem, (2025). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC.
  • PubMed, (2021). Discovery of Covalent Bruton's Tyrosine Kinase Inhibitors with Decreased CYP2C8 Inhibitory Activity.
  • Enzymlogic, Enhancing Reversible Covalent Drug Design.
  • PubMed Central (PMC), (2024). Bruton's Tyrosine Kinase Inhibitors: Recent Updates.
  • PubMed Central (PMC), Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials.
  • IUPHAR/BPS Guide to PHARMACOLOGY, BTK inhibitor 16 [PMID: 30122225] | Ligand page.
  • MDPI, (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Retrieved from [Link]

  • Frontiers, (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor.
  • Organic Syntheses, 6 - Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal, Tetrahydropyran synthesis. Retrieved from [Link]

  • PubMed, (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties.
  • NextSDS, (3S,4R)-4-AMino-3-(Methoxy)tetrahydropyran.
  • Google Patents, US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.
  • Google Patents, US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt....
  • MDPI, (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective.
  • Google Patents, WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • PubMed Central (PMC), Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase.
  • Google Patents, WO2013004984A1 - Tricyclic compounds for use as kinase inhibitors.
  • Organic Syntheses, (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Targeted Oncology, (2025). Pirtobrutinib Shows Noninferior ORR, Trend Toward PFS Benefit vs Ibrutinib in CLL.
  • Google Patents, EP3669867A1 - Pharmaceutical composition comprising ibrutinib.
  • Wikipedia, Ibrutinib. Retrieved from [Link]

  • MDPI, (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs.
  • PubMed Central (PMC), Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine.
  • RSC Publishing, (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • PubMed Central (PMC), PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β.
  • ResearchGate, (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • Usiena air, New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
  • PubMed Central (PMC), Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • NextSDS, (3R,4S)-4-AMino-3-(Methoxy)tetrahydropyran.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solubility of (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride

Welcome to the technical support center for (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the solubility of this compound in various organic solvents. The following question-and-answer format addresses common challenges and offers scientifically-grounded solutions.

I. Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequently encountered problems when attempting to dissolve (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride and provides systematic approaches to resolve them.

Q1: I'm having difficulty dissolving (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride in my desired non-polar organic solvent. Why is this happening and what are my options?

A1: The primary reason for poor solubility in non-polar or weakly polar organic solvents (e.g., diethyl ether, hexane, toluene, or ethyl acetate) is the inherent polarity of (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride. As a hydrochloride salt, the molecule possesses a charged ammonium group (-NH3+) and a chloride counter-ion, making it highly polar.[1] This high polarity favors interactions with polar solvents and hinders dissolution in non-polar media, a principle often summarized as "like dissolves like".[2][3]

Your primary options to overcome this challenge are:

  • Solvent Selection: Start with more polar organic solvents.

  • Co-solvency: Introduce a polar co-solvent to your non-polar system.

  • Temperature Adjustment: Carefully increase the temperature to enhance solubility.

  • Conversion to Free Base: Neutralize the hydrochloride salt to its less polar free amine form, which exhibits significantly better solubility in non-polar organic solvents.[1][4]

The following workflow provides a systematic approach to tackling this issue:

G cluster_0 Solubility Optimization Workflow start Start: Undissolved Compound in Non-Polar Solvent solvent_screening Screen Polar Solvents (MeOH, EtOH, DMF, DMSO) start->solvent_screening Initial Strategy co_solvency Attempt Co-solvency (add small % of polar solvent) solvent_screening->co_solvency If direct dissolution fails success Solubility Achieved solvent_screening->success If successful heating Apply Gentle Heating co_solvency->heating If solubility is still low co_solvency->success If successful free_base Convert to Free Base heating->free_base If heating is insufficient heating->success If successful free_base->success Highly effective failure Re-evaluate Reaction Conditions/ Solvent System free_base->failure If issues persist

Caption: A systematic workflow for optimizing the solubility of polar hydrochloride salts in organic solvents.

Q2: I've tried heating the mixture, but the compound precipitates out upon cooling. How can I prevent this?

A2: This phenomenon, known as supersaturation, occurs when a solvent dissolves more solute at a higher temperature than it can hold at a lower temperature.[5] Upon cooling, the excess solute crashes out of the solution. To address this:

  • Increase Solvent Volume: The most straightforward solution is to use a larger volume of the solvent to ensure the compound remains dissolved at the desired final temperature.

  • Maintain Elevated Temperature: If your experimental setup allows, maintaining a slightly elevated temperature throughout your process might be a viable option. However, be mindful of the solvent's boiling point and the thermal stability of your compound.[4]

  • Consider a Co-solvent System: A mixture of solvents can sometimes provide a more stable solubility profile over a range of temperatures compared to a single solvent.[4]

  • Re-evaluate Your Solvent Choice: If precipitation upon cooling is a persistent issue, it indicates that the chosen solvent is not ideal for your desired concentration at room temperature. You may need to select a more suitable solvent or consider converting the compound to its free base form.[4]

Q3: Can I use a co-solvent to improve solubility? If so, which ones are recommended and how much should I add?

A3: Yes, co-solvency is a highly effective technique.[6] The addition of a small amount of a polar, miscible solvent to your primary non-polar or weakly polar solvent can significantly enhance the solubility of (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride. The polar co-solvent helps to disrupt the crystal lattice of the salt and improve solvation.[4]

Recommended Co-solvents:

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol for Co-solvent Screening:

  • Suspend a known amount of (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride in your primary non-polar solvent.

  • While vigorously stirring, add the polar co-solvent dropwise.

  • Observe for dissolution. Start with small percentages (e.g., 1-5% v/v) and incrementally increase the amount until the desired solubility is achieved.

  • It is advisable to perform a systematic screening of different co-solvents to identify the most effective one for your specific application.[4]

Data Presentation: Example of Co-solvent Screening Data

Primary SolventCo-solvent% v/v for DissolutionObservations
DichloromethaneMethanol~2%Clear solution formed
TolueneDMF~5%Slight warming observed
Ethyl AcetateEthanol~3%Dissolved after 5 mins of stirring

This is example data and actual results may vary.

Q4: How do I convert (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride to its free base, and what are the benefits?

A4: Converting the hydrochloride salt to the free amine is a highly effective method for increasing solubility in less polar organic solvents.[4] The process involves neutralizing the hydrochloride with a base. The resulting free amine is uncharged and therefore significantly less polar, leading to enhanced solubility in solvents like dichloromethane (DCM), ethyl acetate, and ethers.[1]

Experimental Protocol for Conversion to Free Base:

  • Suspend (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride in a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.1 equivalents), dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 15-30 minutes. The solid hydrochloride salt will react to form the soluble free amine. If a tertiary amine is used, the corresponding hydrochloride salt of the tertiary amine may precipitate and can be removed by filtration.[1]

  • If an aqueous base was used, separate the organic layer.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the free amine.

Important Considerations:

  • Free amines can be less stable than their hydrochloride salts and may be susceptible to degradation over time. It is often recommended to use the freshly prepared free amine directly in the subsequent reaction step.[1]

G cluster_1 Conversion to Free Base Workflow start_fb Start: Amine Hydrochloride Suspension add_base Add Base (e.g., NaHCO3, TEA) start_fb->add_base reaction Stir at 0 °C add_base->reaction workup Aqueous Workup/ Filtration reaction->workup drying Dry Organic Layer workup->drying If aqueous base used evaporation Solvent Evaporation workup->evaporation If tertiary amine used & filtered drying->evaporation end_fb Obtain Free Amine evaporation->end_fb

Sources

Optimization

purification techniques for (3S,4S)-4-methoxytetrahydropyran-3-amine reaction mixtures

Welcome to the Technical Support Center for the isolation and purification of (3S,4S)-4-methoxytetrahydropyran-3-amine . As a critical trans-amine intermediate in the synthesis of next-generation Glucagon-Like Peptide-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (3S,4S)-4-methoxytetrahydropyran-3-amine .

As a critical trans-amine intermediate in the synthesis of next-generation Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists [1], achieving high enantiomeric and chemical purity of this compound is paramount. Because of its low molecular weight, high polarity, and basicity, traditional purification methods often fail.

This guide is designed by Senior Application Scientists to provide you with field-proven troubleshooting strategies, causal explanations for experimental behaviors, and self-validating protocols to ensure your purification workflows succeed.

Workflow Overview

Workflow crude Crude Reaction Mixture (Amine + Catalysts + Byproducts) filtration Filtration / Scavenger (Remove Pd/Ru) crude->filtration Step 1 workup Aqueous Workup (Basify to pH > 12) filtration->workup Step 2 extraction Continuous Extraction (DCM / Salting Out) workup->extraction Step 3 chromatography Amine-Functionalized Silica Chromatography extraction->chromatography Step 4 (Optional) resolution Chiral Resolution (L-Tartaric Acid) extraction->resolution Direct to Resolution chromatography->resolution Step 5 pure Pure (3S,4S)-4-Methoxy- tetrahydropyran-3-amine resolution->pure Step 6

Fig 1: Downstream purification workflow for (3S,4S)-4-methoxytetrahydropyran-3-amine.

Troubleshooting & FAQs

Q1: Why do I lose so much product during the aqueous workup, and how can I fix it?

The Causality: (3S,4S)-4-methoxytetrahydropyran-3-amine is a highly polar, low-molecular-weight aliphatic amine. The tetrahydropyran oxygen, the methoxy group, and the primary amine all act as powerful hydrogen-bond acceptors/donors. This drives the partition coefficient (logP) near or below zero, making the free base highly water-soluble even at high pH. The Solution: Standard separatory funnel extraction with ethyl acetate will result in poor recovery. Instead, you must:

  • Salt out the aqueous layer: Saturate the aqueous phase with NaCl or K₂CO₃ to decrease the solubility of the organic amine in the aqueous phase.

  • Use a continuous liquid-liquid extractor: Use dichloromethane (DCM) or a 9:1 DCM/Isopropanol mixture in a continuous extractor for 12–24 hours to drive the equilibrium toward the organic phase.

  • Alternative (Chemical): Temporarily protect the amine with a Boc group (Boc₂O), which drastically increases lipophilicity for standard extraction, followed by quantitative deprotection using HCl in dioxane [2].

Q2: My compound streaks terribly on normal-phase silica gel. What are the best chromatographic alternatives?

The Causality: The pKa of the conjugate acid of this amine is approximately 8.5–9.0. Standard normal-phase silica gel is inherently acidic due to surface silanol groups (Si-OH). The basic amine protonates on the column, creating strong ionic interactions that cause severe tailing, streaking, and irreversible adsorption. The Solution:

  • Amine-Functionalized Silica: Switch to an NH₂-capped silica column. This neutralizes the surface, allowing the amine to elute as a sharp band.

  • Modified Mobile Phase: If standard silica must be used, pre-treat the column and run your gradient with a highly basic modifier system, such as DCM / Methanol / 1% aqueous NH₄OH (Ammonium Hydroxide).

Q3: How do I separate the (3S,4S) enantiomer from the (3R,4R) enantiomer or cis-diastereomers?

The Causality: Reductive amination of 4-methoxytetrahydro-2H-pyran-3-one often yields a mixture of trans (3S,4S / 3R,4R) and cis (3S,4R / 3R,4S) isomers. Because enantiomers have identical physical properties in an achiral environment, standard chromatography cannot separate them. The Solution: Perform a classical chiral resolution using an enantiopure chiral acid (e.g., L-Tartaric Acid or Di-p-toluoyl-L-tartaric acid). The chiral acid reacts with the racemic amine to form a pair of diastereomeric salts, which possess different solubility profiles and can be separated via fractional crystallization.

Resolution racemate Racemic trans-Amine (3S,4S) & (3R,4R) agent Add Resolving Agent (e.g., L-Tartaric Acid) in EtOH/H2O racemate->agent salts Diastereomeric Salts Formation agent->salts crystallization Fractional Crystallization (Cooling to 5°C) salts->crystallization salt_target (3S,4S)-Amine L-Tartrate (Precipitate) crystallization->salt_target Crystallizes salt_impurity (3R,4R)-Amine L-Tartrate (Mother Liquor) crystallization->salt_impurity Remains Soluble freebase Basification (NaOH) & Extraction salt_target->freebase pure_amine Pure (3S,4S)-Amine freebase->pure_amine

Fig 2: Logic and workflow for the chiral resolution of trans-4-methoxytetrahydropyran-3-amine.

Q4: There is residual transition metal catalyst (e.g., Pd or Ru) from the reductive amination step. How do I remove it?

The Causality: The amine acts as a bidentate ligand (using both the nitrogen and the adjacent methoxy oxygen) to chelate transition metals, pulling them into the organic phase during workup. The Solution: Stir the crude organic mixture with a silica-based metal scavenger (e.g., QuadraSil® AP or SiliaBond® Thiol) for 4 hours at 40°C before filtration. Alternatively, wash the organic phase with a 0.1 M aqueous EDTA solution to out-compete the amine for the metal ions.

Quantitative Data: Comparison of Purification Strategies

Purification MethodTypical Yield (%)Enantiomeric Excess (ee%)ScalabilityCost-EffectivenessPrimary Use Case
Normal Phase Silica (NH₄OH) 45 - 60%N/A (Achiral)ModerateHighRemoving non-polar impurities
Amine-Functionalized Silica 80 - 90%N/A (Achiral)HighMediumHigh-recovery pre-purification
Chiral SFC (Preparative) 85 - 95%> 99%Low (mg to g)LowRapid isolation for discovery
Diastereomeric Crystallization 35 - 45%*> 98%Very High (kg)Very HighProcess chemistry / Scale-up

*Yield is based on a theoretical maximum of 50% from a racemic mixture.

Detailed Experimental Protocol: Optimized Isolation and Chiral Resolution

Objective: To isolate the free base from a crude reductive amination mixture and resolve the (3S,4S) enantiomer via diastereomeric salt formation.

Phase 1: Freebasing and Extraction

  • Concentration: Concentrate the crude reductive amination reaction mixture under reduced pressure to remove volatile organic solvents (e.g., methanol).

  • Basification: Cool the aqueous residue to 0°C. Slowly add 6M NaOH until the pH reaches >12.

  • Salting Out: Add solid K₂CO₃ until the aqueous layer is fully saturated.

  • Extraction: Extract the aqueous layer using a continuous liquid-liquid extractor with 10% Isopropanol in DCM for 18 hours.

  • Drying: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude racemic trans-amine.

Phase 2: Diastereomeric Salt Formation 6. Dissolution: Dissolve the crude racemic trans-amine (1.0 eq) in a mixture of Ethanol/Water (9:1 v/v) at 60°C. 7. Salt Formation: Slowly add a solution of L-Tartaric Acid (1.0 eq) dissolved in hot Ethanol. Stir at 60°C for 1 hour. 8. Crystallization: Allow the mixture to cool to room temperature slowly over 4 hours, then chill to 5°C overnight to induce crystallization of the (3S,4S)-amine L-tartrate salt.

Phase 3: Self-Validation (Crucial E-E-A-T Step) 9. In-Process Control (IPC): Filter a small aliquot (approx. 5 mg) of the crystals. Suspend in 1 mL DCM, add 1 drop of 1M NaOH, and extract the free base. Analyze the organic layer via Chiral SFC (e.g., Chiralpak IG column, CO₂/MeOH with 0.1% DEA) to determine the enantiomeric excess (ee%).

  • Causality: If the ee% is < 95%, the salt must be recrystallized from hot ethanol before proceeding to bulk freebasing. This self-validating step prevents the costly scale-up of impure enantiomers.

Phase 4: Final Freebasing and Salt Formation 10. Bulk Freebasing: Once ee% > 95% is confirmed, filter the bulk crystals, wash with cold ethanol, and dissolve in water. Basify to pH 12 with NaOH and extract with DCM. 11. HCl Salt Formation (Optional but Recommended): To stabilize the highly hygroscopic free base for storage, bubble anhydrous HCl gas through the DCM solution (or add HCl in dioxane) to precipitate the (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride salt. Filter and dry under a vacuum.

References

  • GLP-1R Modulating Compounds (US Patent 11858918B2). Gilead Sciences, Inc. Identifies the synthesis and utility of 4-methoxytetrahydropyran-3-amine hydrochloride as a critical intermediate in metabolic disease therapeutics.
Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Enantiomeric Excess (ee) for (3S,4S)-4-Methoxytetrahydropyran-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical bottlenecks during the scale-up of complex active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical bottlenecks during the scale-up of complex active pharmaceutical ingredients (APIs).

The target molecule, (3S,4S)-4-methoxytetrahydropyran-3-amine , is a highly valuable chiral building block, notably utilized in the synthesis of advanced GLP-1R modulating compounds[1]. Achieving an enantiomeric excess (ee) of >99% and a high diastereomeric excess (de) is notoriously difficult due to the contiguous stereocenters at C3 and C4.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the two most industrially relevant synthetic routes: Biocatalytic Transamination and Classical Diastereomeric Resolution .

Route A: Biocatalytic Transamination (Reductive Amination)

Using engineered ω -transaminases ( ω -TAs) to convert 4-methoxytetrahydro-2H-pyran-3-one directly to the target amine is highly efficient. However, this process is governed by a delicate thermodynamic equilibrium and requires strict parameter control to prevent substrate degradation, as detailed in recent [2].

Standard Operating Protocol: ω -TA Mediated Synthesis

This protocol is designed as a self-validating system: it incorporates in-line pH tracking and titrant consumption to indirectly monitor reaction kinetics and validate enzyme activity in real-time.

  • Substrate Preparation : Dissolve 4-methoxytetrahydro-2H-pyran-3-one (100 mM) in 100 mM potassium phosphate buffer.

  • Cofactor & Donor Addition : Add Pyridoxal 5'-phosphate (PLP, 1 mM) to stabilize the enzyme active site, followed by Isopropylamine (IPA, 500 mM) as the amine donor[3].

  • Enzyme Loading : Charge the engineered (S)-selective ω -transaminase (e.g., ATA-256 or equivalent) at 5 g/L.

  • Kinetic & Stereochemical Control : Maintain the reactor temperature strictly at 30°C. Monitor the pH continuously using an autotitrator and maintain it at exactly 7.2 using 1M HCl. (Self-Validation: A steady consumption of HCl validates that the amine transfer is actively occurring, as the conversion of IPA to acetone alters the buffering capacity).

  • Equilibrium Shift : Apply a gentle nitrogen sweep or vacuum (200 mbar) to continuously strip the acetone byproduct from the reactor, driving the thermodynamic equilibrium forward.

  • Workup : Basify the aqueous phase to pH 12 using 5M NaOH. Extract with methyl tert-butyl ether (MTBE). Causality note: MTBE is specifically chosen over dichloromethane because it minimizes emulsion formation with the proteinaceous buffer and selectively extracts the free base amine while leaving the highly polar PLP cofactor behind.

Troubleshooting FAQs: Biocatalysis

Q1: My conversion plateaus at 85% and the ee is stuck at 95%. How do I push the reaction to completion? Root Cause: Transamination is a reversible equilibrium reaction. As the byproduct (acetone) accumulates in the aqueous phase, the reverse reaction accelerates, degrading both the overall yield and the kinetic resolution of the enantiomers[2]. Solution:

  • Thermodynamic Shift: Increase the IPA concentration to 10 equivalents (1.0 M) to overwhelm the reverse reaction.

  • Enhanced In-situ Removal: If a nitrogen sweep is insufficient, implement a biphasic reaction system (e.g., Buffer / Isooctane). The non-polar organic layer acts as an in-situ sink, partitioning the acetone away from the aqueous enzyme phase.

Q2: I am observing a mixture of (3S,4S) and (3S,4R) diastereomers in my final product. What is causing this loss of diastereomeric excess (de)? Root Cause: The starting ketone (4-methoxytetrahydro-2H-pyran-3-one) possesses a highly acidic alpha-proton at the C4 position. If the pH drifts above 8.0, the ketone undergoes rapid base-catalyzed enolization. This enolization destroys the stereocenter at C4, leading to epimerization of the methoxy group[4]. The transaminase then acts on both the cis and trans ketone diastereomers, ruining your final de. Solution:

  • Strict pH Control: Never allow the reaction pH to exceed 7.5. The optimal stability window for the ketone is between pH 6.8 and 7.2.

  • Temperature Reduction: Lower the reaction temperature from 35°C to 25°C. While this slightly reduces the initial enzymatic turnover rate, it exponentially decreases the rate of chemical epimerization.

Route B: Classical Diastereomeric Resolution

For facilities lacking biocatalytic infrastructure, resolving racemic trans-4-methoxytetrahydropyran-3-amine using chiral acids remains a robust, scalable alternative.

Standard Operating Protocol: Chiral Resolution
  • Salt Formation : Dissolve racemic trans-amine (1.0 eq) and Di-p-toluoyl-D-tartaric acid (D-DTTA, 1.0 eq) in a 9:1 mixture of Ethanol/Water at 70°C until homogeneous.

  • Thermodynamic Crystallization : Cool the mixture at a highly controlled rate of 0.1°C/min down to 20°C. Self-Validation: Seed the reactor with 0.1% pure (3S,4S)-amine-D-DTTA salt at exactly 50°C. If the seed dissolves entirely, the system is under-saturated; if it persists and grows, thermodynamic crystallization has successfully initiated.

  • Isolation : Filter the resulting crystals and wash with cold absolute Ethanol to remove any mother liquor trapped in the filter cake.

  • Free-basing : Suspend the isolated salt in 2M NaOH and extract with Dichloromethane (DCM) to recover the pure (3S,4S)-amine.

Troubleshooting FAQs: Classical Resolution

Q3: The ee of my resolved salt is excellent (>99%), but the yield is only 15-20%. How can I improve recovery? Root Cause: In classical resolution, 50% yield is the absolute theoretical maximum. A 15% yield indicates that the target diastereomeric salt is either too soluble in the chosen solvent system, or the crystallization is occurring under kinetic rather than thermodynamic control. Solution:

  • Solvent Optimization: Reduce the water content in the EtOH/H2O mixture. Water significantly increases the hydrogen-bonding capacity of the solvent, which drastically increases the solubility of tartrate salts.

  • Mother Liquor Recycling: The mother liquor is now highly enriched in the unwanted (3R,4R)-enantiomer. Concentrate the liquor, free-base the amine, and treat it with a strong base (e.g., KOtBu) under elevated temperatures to re-equilibrate the C3 stereocenter via deprotonation. This racemized mixture can then be recycled into the next batch, pushing the theoretical yield beyond 50%.

Quantitative Data Summaries

Table 1: Effect of Process Parameters on Biocatalytic Transamination

Temperature (°C) pH Amine Donor (IPA) Eq. Acetone Removal Strategy Conversion (%) ee (%) de (%)
35 8.5 2.0 None 72 92.0 81.5
30 7.5 5.0 None 86 96.5 94.0
30 7.2 5.0 N₂ Sweep 98 >99.0 98.5

| 25 | 7.0 | 10.0 | N₂ Sweep | >99 | >99.5 | >99.0 |

Table 2: Solvent Screening for D-DTTA Resolution of Racemic Amine

Solvent System Concentration (V/W) Cooling Rate (°C/min) Yield (%) ee (%)
Methanol 10x 0.5 12 99.1
Ethanol 10x 0.5 22 98.5
Isopropanol 15x 0.1 42 94.0

| Ethanol/Water (9:1) | 12x | 0.1 | 38 | 99.5 |

Process Visualizations

Biocatalysis Substrate 4-Methoxy-THP-3-one (Prochiral Ketone) Enzyme ω-Transaminase + PLP Cofactor Substrate->Enzyme Binds active site Product (3S,4S)-4-Methoxy- THP-3-amine (Target) Enzyme->Product Stereoselective Amination Byproduct Acetone (Byproduct) Enzyme->Byproduct Released Donor Isopropylamine (Amine Donor) Donor->Enzyme Donates NH2

Biocatalytic transamination pathway for (3S,4S)-4-methoxytetrahydropyran-3-amine synthesis.

Resolution Racemic Racemic trans-Amine (3S,4S & 3R,4R) Cryst Thermodynamic Crystallization (EtOH/H2O) Racemic->Cryst Acid D-DTTA (Chiral Resolving Agent) Acid->Cryst Salt (3S,4S)-Amine Salt (Precipitate) Cryst->Salt Insoluble ML (3R,4R)-Amine Enriched (Mother Liquor) Cryst->ML Soluble FreeBase Basification (NaOH) & Extraction Salt->FreeBase Racemization Racemization & Recycling ML->Racemization Product Pure (3S,4S)-Amine (>99% ee) FreeBase->Product Racemization->Racemic Loop

Classical diastereomeric resolution and mother liquor recycling workflow for the (3S,4S)-amine.

References

  • Vertex Pharmaceuticals / Gilead Sciences. (2022). Carboxy-benzimidazole GLP-1R modulating compounds (WO2022225941A1). WIPO.
  • Mathew, S., Renn, D., & Rueping, M. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(8), 5584-5598. URL:[Link]

  • Slabu, I., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy. Dove Medical Press. URL:[Link]

  • Wang, Y., et al. (2025). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. Catalysts, MDPI. URL:[Link]

  • Baud, D. (2023). Continuous flow-mode synthesis of (chiral) amines with transaminase. DIAL@UCLouvain. URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for (3S,4S)-4-methoxytetrahydropyran-3-amine Hydrochloride

Welcome to the Advanced Analytical Troubleshooting Portal. As an application scientist working with novel pharmaceutical intermediates—specifically chiral, highly polar aliphatic amines used in the synthesis of GLP-1R ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Portal. As an application scientist working with novel pharmaceutical intermediates—specifically chiral, highly polar aliphatic amines used in the synthesis of GLP-1R agonists[1]—you face unique chromatographic challenges.

(3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride is a small, hydrophilic molecule lacking a UV chromophore. Standard reversed-phase (RP) methods will inevitably fail, resulting in void-volume elution and invisible peaks. This guide provides field-proven, mechanistically grounded solutions to establish robust, self-validating analytical workflows.

Method Development Decision Workflow

Before troubleshooting, you must align your analytical strategy with your available hardware. The workflow below dictates the logical path for analyzing non-chromophoric, polar amines.

Workflow A Target: (3S,4S)-4-methoxytetrahydropyran-3-amine HCl B Is LC-MS, CAD, or ELSD available? A->B C Direct Analysis (No Derivatization) B->C Yes (Universal/MS Detector) D Pre-column Derivatization Required (e.g., FMOC-Cl, OPA) B->D No (UV Detector Only) E HILIC Mode Stationary Phase: Amide/Bare Silica Mobile Phase: High ACN + NH4Fa C->E Highly Polar Analyte F Reversed-Phase (RP-HPLC) Stationary Phase: C18/C8 Mobile Phase: H2O/ACN + 0.1% TFA D->F Hydrophobic Derivative

Caption: Decision workflow for HPLC detection and separation of polar aliphatic amines.

Knowledge Base & Troubleshooting FAQ

Issue 1: "My analyte elutes at the void volume ( t0​ ) on a C18 column, regardless of how much I decrease the organic modifier."

The Causality: (3S,4S)-4-methoxytetrahydropyran-3-amine is a highly polar hydrochloride salt. In reversed-phase chromatography, retention relies on the partitioning of hydrophobic surface areas into the alkyl chains of the stationary phase[2]. Because this molecule is dominated by polar functional groups (a protonated primary amine and an ether oxygen), it prefers the polar mobile phase and exhibits zero hydrophobic retention, leading to phase collapse or void elution[3]. The Solution: Abandon standard RP-HPLC. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, the mobile phase is highly organic (>70% Acetonitrile), and water acts as the strong eluting solvent. The polar amine partitions into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica or amide), resulting in excellent retention[3].

Issue 2: "I am using a UV detector at 210 nm, but I cannot see any peaks, or the baseline drift is overwhelming."

The Causality: Chromophores are light-absorbing groups (typically conjugated π -electron systems like aromatic rings) required for UV detection[4]. Aliphatic amines and ethers do not absorb UV light efficiently above 200 nm[5]. Attempting to monitor at 210 nm forces you to detect at the absorbance edge of your solvents, making the method hypersensitive to gradient baseline drift and trace impurities[6]. The Solution: Utilize a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) , which measure the mass of non-volatile analytes regardless of optical properties[4]. Alternatively, use LC-MS (ESI+) , as aliphatic amines ionize exceptionally well. If you are restricted to UV detection, you must perform pre-column derivatization [7].

Issue 3: "I am observing severe peak tailing (Asymmetry > 2.0) and broad peaks."

The Causality: The primary amine group has a pKa of ~9-10 and is positively charged under most HPLC conditions. Traditional silica-based columns contain residual silanol groups (-Si-OH) which become deprotonated and negatively charged at a pH > 4. The positively charged amine undergoes strong, secondary ion-exchange interactions with these negatively charged silanols, causing the analyte to "stick" and drag through the column[8].

Peak_Tailing_Logic A Basic Amine (pKa ~9) Protonated at pH < 8 C Secondary Ion-Exchange Interaction A->C B Residual Silanols (pKa ~4) Ionized at pH > 4 B->C D Severe Peak Tailing C->D E Lower Mobile Phase pH (< 3) (e.g., 0.1% TFA) D->E Optimization F Silanols Protonated (Neutralized) E->F G Symmetrical Peak Shape F->G

Caption: Logical relationship between mobile phase pH, silanol ionization, and peak shape correction.

The Solution: Control the mobile phase pH. Lower the pH to < 3.0 using additives like Formic Acid or Trifluoroacetic Acid (TFA) to fully protonate and neutralize the silanols[2]. Alternatively, use a highly end-capped column or a hybrid-silica column designed for basic compounds.

Data Center: Method Optimization Matrices

Table 1: Mobile Phase Additive Optimization for Basic Amines

Use this table to select the correct buffer based on your chosen detector and separation mode.

Additive / BufferTypical Conc.pH RangeMS/CAD Compatible?Mechanism & Chromatographic Effect
Trifluoroacetic Acid (TFA) 0.05% - 0.1%1.5 - 2.5Poor (Ion suppression)Strong ion-pairing agent; neutralizes silanols; excellent peak shape in RP-HPLC[2].
Formic Acid (FA) 0.1%2.5 - 3.0Yes (Excellent)Lowers pH to suppress silanol ionization; weaker ion-pairing than TFA; ideal for LC-MS[2].
Ammonium Formate 10 mM3.0 - 4.0Yes (Excellent)Provides ionic strength necessary for HILIC water-layer stabilization; prevents peak distortion[8].
Ammonium Acetate 10 mM4.5 - 5.5Yes (Good)Milder pH control; useful when the analyte or column is sensitive to highly acidic conditions.
Table 2: Detector Selection & Sensitivity Matrix
Detector TypeDerivatization?Gradient Compatible?Approx. LODPros / Cons
UV-Vis (Direct) NoNo (at 210 nm)> 5 µg/mLPro: Cheap. Con: High baseline noise; practically useless for trace analysis of this compound[6].
UV-Vis (FMOC) YesYes (at 265 nm)< 50 ng/mLPro: High sensitivity; allows RP-HPLC. Con: Time-consuming sample prep; reagent peaks can interfere[7].
CAD / ELSD NoYes~ 100 ng/mLPro: Universal detection; direct analysis. Con: Requires volatile mobile phases (no phosphate buffers)[4].
ESI-MS NoYes< 1 ng/mLPro: Ultimate sensitivity and mass confirmation. Con: Expensive; subject to matrix ion suppression[9].

Standard Operating Procedures (SOPs)

To ensure Trustworthiness , the following protocols are designed as self-validating systems. They include built-in checks to confirm that the data generated is an accurate reflection of the sample, not an artifact of the method.

Protocol A: Direct Analysis via HILIC-CAD (Recommended)

This method directly analyzes the polar amine without chemical alteration, utilizing HILIC for retention and CAD for universal detection.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the amine is protonated and silanols are neutralized[8].)

  • Mobile Phase B (Organic): 90% Acetonitrile / 10% Mobile Phase A.

  • Self-Validation Check: Measure pH of the aqueous buffer before mixing with any organic solvent to prevent pH meter junction potential errors.

Step 2: Column Equilibration

  • Column: Amide-bonded silica HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Flush column with 100% Mobile Phase B for 20 column volumes, then equilibrate at the starting gradient (e.g., 95% B) for 15 minutes.

  • Self-Validation Check (Blank Injection): Inject 2 µL of sample diluent (must be high organic, e.g., 80% ACN). The CAD baseline must remain flat with no ghost peaks.

Step 3: System Suitability Testing (SST)

  • Prepare a 10 µg/mL standard of (3S,4S)-4-methoxytetrahydropyran-3-amine HCl.

  • Inject the standard 5 consecutive times.

  • Self-Validation Check: Calculate Relative Standard Deviation (RSD) of retention time and peak area. Proceed only if RSD < 2.0% and Peak Asymmetry ( Tf​ ) is between 0.9 and 1.5.

Step 4: Sample Analysis with Internal Standard

  • Spike samples with a structurally similar, non-interfering aliphatic amine (e.g., cyclopentanamine) as an Internal Standard (IS).

  • Self-Validation Check: Monitor the IS area across all samples. A drop in IS area indicates matrix-induced signal suppression in the CAD, prompting the need for sample cleanup.

Protocol B: Pre-Column Derivatization with FMOC-Cl for UV Detection

Use this method if only a UV detector and standard C18 columns are available. FMOC-Cl attaches a hydrophobic, UV-absorbing fluorenyl ring to the primary amine[7].

Step 1: Reagent Preparation

  • Buffer: 50 mM Borate buffer, pH 8.5. (Causality: The amine must be deprotonated (free base) to act as a nucleophile and attack the FMOC-Cl reagent[7].)

  • Reagent: 5 mM 9-Fluorenylmethyl chloroformate (FMOC-Cl) in dry Acetonitrile.

Step 2: Reaction Execution

  • Mix 100 µL of sample (aqueous) with 100 µL of Borate buffer.

  • Add 200 µL of FMOC-Cl reagent. Vortex immediately.

  • Incubate at room temperature for exactly 15 minutes.

Step 3: Quenching & Self-Validation

  • Add 50 µL of 100 mM Glycine to quench excess FMOC-Cl. (Causality: Unreacted FMOC-Cl will degrade into FMOC-OH, creating massive interfering peaks. Glycine reacts with excess reagent to form a highly polar derivative that elutes early, away from your target analyte[7].)

  • Self-Validation Check (Reagent Blank): Perform Steps 1-3 using pure water instead of the sample. Inject this blank onto the RP-HPLC (C18 column, 265 nm UV). Identify the FMOC-Glycine and FMOC-OH peaks. Your target analyte peak in actual samples must not co-elute with these blank artifacts.

References

  • Derivatization and Separation of Aliphatic Amines - Sigma-Aldrich. sigmaaldrich.com.
  • CN117295729A - Carboxy-benzimidazole GLP-1R modulating compound - Google P
  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. veeprho.com.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific. thermofisher.com.
  • How to detect and analyze compounds with little or no UV absorption in LC purification?
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX. agilent.com.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. phenomenex.com.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International.
  • If a compound doesn't have a chromophore, then why can't it be used in HPLC with a UV detector? reddit.com.

Sources

Reference Data & Comparative Studies

Validation

structural activity relationship (SAR) of (3S,4S)-4-methoxytetrahydropyran-3-amine derivatives

An In-Depth Guide to the Structural Activity Relationship (SAR) of (3S,4S)-4-Methoxytetrahydropyran-3-amine Derivatives Introduction: The Emergence of a Privileged Scaffold In the landscape of modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Activity Relationship (SAR) of (3S,4S)-4-Methoxytetrahydropyran-3-amine Derivatives

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and three-dimensional complexity is perpetual. The (3S,4S)-4-methoxytetrahydropyran-3-amine core has emerged as a particularly compelling scaffold. Its sp3-rich, chiral structure provides a rigid framework that can precisely orient functional groups in three-dimensional space, enabling highly specific interactions with biological targets. This guide provides a comprehensive analysis of the structural activity relationships (SAR) for derivatives of this scaffold, compares its performance against alternative structures, and details the experimental protocols necessary for its synthesis and evaluation. The insights presented are curated for researchers and scientists engaged in the intricate process of drug discovery and development.

Synthesis and Elaboration of the Core Scaffold

The utility of any scaffold is fundamentally tied to its synthetic accessibility. The 4-aminotetrahydropyran framework can be constructed through various strategies, with methods like the tethered enol-ether Prins cyclization offering a robust route to the key 4-hydroxytetrahydropyran intermediate.[1] This intermediate is a versatile branching point for further derivatization. The hydroxyl group can be readily converted to an azide, which serves as a precursor to the crucial amine via reduction or can be used in cycloaddition reactions.[1] The stereochemistry of the (3S,4S) system is critical for defining the spatial orientation of the amine and methoxy groups, which in turn governs binding to specific protein targets.

Below is a generalized workflow illustrating the synthetic logic for accessing and diversifying the scaffold.

G cluster_0 Core Synthesis cluster_1 Derivatization start Cyclization Precursor hydroxy (3S,4S)-4-Hydroxytetrahydropyran Intermediate start->hydroxy Prins Cyclization azido (3S,4S)-4-Azidotetrahydropyran hydroxy->azido Azide Introduction (e.g., DPPA, DEAD) amine (3S,4S)-4-Aminotetrahydropyran azido->amine Reduction (e.g., H2, Pd/C) methoxy (3S,4S)-4-Methoxy- tetrahydropyran-3-amine (Core Scaffold) amine->methoxy Introduction of Methoxy & Other Groups derivatives Target-Specific Derivatives (Amides, Amines, etc.) methoxy->derivatives Amide Coupling, Reductive Amination, etc.

Caption: Generalized synthetic workflow for (3S,4S)-4-methoxytetrahydropyran-3-amine derivatives.

Structural Activity Relationship (SAR) Analysis: A Target-Centric View

The versatility of the (3S,4S)-4-methoxytetrahydropyran-3-amine scaffold is evident from its application in developing inhibitors for distinct and significant drug targets. The SAR is highly dependent on the specific protein being targeted.

BACE1 Inhibitors for Alzheimer's Disease

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target for Alzheimer's disease, as it initiates the production of neurotoxic amyloid-β peptides.[2][3][4] The tetrahydropyran scaffold has been explored as a non-peptidic alternative to other inhibitor classes.

The core hypothesis is that the rigid pyran ring mimics the peptide backbone of BACE1's natural substrate, while the amine functionality can be elaborated to form key hydrogen bond interactions with the catalytic aspartate residues (Asp32 and Asp228) in the enzyme's active site.[2]

Key SAR Insights:

  • Amine Substituents: The nature of the substituent on the amine is paramount. Large, often aromatic or heteroaromatic groups are required to occupy the various specificity pockets (S1, S3) of the BACE1 active site.

  • Stereochemistry: The (3S,4S) configuration is crucial for orienting the amine substituent correctly towards the active site residues.

  • Methoxy Group: The 4-methoxy group can influence solubility and may engage in minor hydrophobic interactions, but its primary role appears to be in modulating the electronics and conformation of the ring system.

  • Comparison with Pyrrolidines: In related work on (3S,4S)-4-aminopyrrolidine-3-ol derivatives, it was found that while enzymatic inhibition could be potent, poor cell permeability often hampered efficacy in cell-based assays.[5][6] This highlights a critical challenge for this class of scaffolds: balancing potent enzyme inhibition with the necessary physicochemical properties for cellular and, ultimately, central nervous system (CNS) penetration.

Scaffold ClassCompound ExampleBACE1 IC₅₀ (Enzymatic)BACE1 IC₅₀ (Cell-based)Key Observation
Aminopyrrolidine-3-ol7c0.05 µM40% inhibition @ 10 µMPotent enzyme inhibitor, poor cell permeability.[5]
Aminopyrrolidine-3-ol11a0.12 µM1.7 µMLess potent enzymatically, but better cell permeability leads to improved cellular efficacy.[5]

This table illustrates a common theme in BACE1 inhibitor development where enzymatic potency does not always translate to cellular activity, a key consideration for the tetrahydropyran series as well.

Monoamine Transporter Inhibitors for Depression

Derivatives of the related (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl amine scaffold have been investigated as inhibitors of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[7][8] These transporters are key targets for antidepressant medications. The SAR studies reveal that subtle changes to the aromatic moieties attached to the core can dramatically shift the selectivity profile.

Key SAR Insights:

  • Aromatic Substituents: The substitution pattern on the aromatic ring attached via a methylamine linker dictates the potency and selectivity across the three monoamine transporters.

  • Triple Reuptake Inhibition (TUI): A 3-hydroxy phenyl derivative (10f) and a 4-methoxy phenyl derivative (10j) exhibited a desirable TUI profile, potently inhibiting all three transporters.[7] This profile is sought after for potentially broader efficacy in treating depression.

  • DNRI Profile: Introduction of heterocyclic aromatic moieties like thiophene (10g) or pyrrole (10i) shifted the activity towards a dopamine-norepinephrine reuptake inhibitor (DNRI) profile.[7]

CompoundAromatic MoietyDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Activity Profile
10f 3-Hydroxyphenyl31.340.038.5Triple Reuptake Inhibitor (TUI)[7]
10j 4-Methoxyphenyl15.912.929.3Triple Reuptake Inhibitor (TUI)[7]
10g ThiophenePotentInactivePotentDopamine-Norepinephrine Reuptake Inhibitor (DNRI)[7][8]
10i PyrrolePotentInactivePotentDopamine-Norepinephrine Reuptake Inhibitor (DNRI)[7]
Janus Kinase 1 (JAK1) Inhibitors

The tetrahydropyran ring has also been incorporated as a key element in highly selective Janus Kinase 1 (JAK1) inhibitors.[9] In this context, the (3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl moiety serves as a rigid scaffold to present a pyrazole-carboxamide pharmacophore to the kinase hinge region. The focus of this work was on optimizing ligand efficiency to achieve a potent, low-dose inhibitor with favorable pharmacokinetic properties.[9] The stereochemistry and the cyano group are critical for achieving the desired potency and selectivity.

Comparative Analysis with Alternative Scaffolds

The choice of a central scaffold is a critical decision in any drug discovery campaign. The (3S,4S)-4-methoxytetrahydropyran-3-amine system offers distinct features but faces competition from other well-established heterocyclic cores.

G cluster_0 Scaffolds for BACE1 Inhibition cluster_1 Scaffolds for DAT Inhibition thp Tetrahydropyran (e.g., (3S,4S)-4-aminotetrahydropyran) pyr Pyrrolidine (e.g., (3S,4S)-4-aminopyrrolidine-3-ol) thp->pyr Comparison: - Similar stereochemical complexity - Pyrrolidine may have different cell permeability [4] pip Piperidine (e.g., 3-amino-4-aryl-piperidines) thp->pip Comparison: - Different ring pucker and vector space - Both are non-peptide scaffolds [14] tropane Tropane (e.g., Benztropine analogs) thp_dat Tetrahydropyran (e.g., 6-benzhydryltetrahydro-2H-pyran-3-yl amine) thp_dat->tropane Comparison: - Tropane is a rigid, bicyclic scaffold - Both target DAT but with different binding modes [1, 19]

Caption: Comparison of the tetrahydropyran scaffold with common alternatives for different targets.

  • vs. Pyrrolidines (for BACE1): The five-membered pyrrolidine ring is another popular nitrogen heterocycle.[6] While both can present substituents with precise stereochemistry, the tetrahydropyran offers a different conformational profile and vector orientation for its substituents, which can be advantageous for fitting into specific binding pockets. However, as noted, both scaffolds can face challenges with cell permeability.[5]

  • vs. Tropanes (for DAT): Tropane-based molecules, like cocaine and its analogs, are classic DAT inhibitors.[10] The bicyclic tropane scaffold is highly rigid. Compared to this, the monocyclic tetrahydropyran ring has more conformational flexibility, which can be either an advantage (allowing for induced fit) or a disadvantage (higher entropic penalty upon binding). The tetrahydropyran scaffold may also offer a more favorable vector for escaping the typical "cocaine-like" binding mode, potentially leading to atypical inhibitors with lower abuse potential.[10]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are essential.

Representative Synthesis: N-Arylation of the Amine Scaffold

This protocol is adapted from methodologies used in the synthesis of monoamine transporter inhibitors.[7]

  • Solubilization: In a clean, dry round-bottom flask, dissolve the core amine scaffold (e.g., (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine, 1.0 eq) in anhydrous ethanol (approx. 0.07 M).

  • Addition of Electrophile: Add the desired substituted aryl epoxide (e.g., (R)-2-(4-fluorophenyl)oxirane, 1.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude residue by silica gel column chromatography. A typical eluent system would be a gradient of methanol in ethyl acetate (e.g., starting from 0% and increasing to 5% methanol) to isolate the desired N-arylethylamino derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Assay: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds on DAT, SERT, and NET, based on established procedures.[7]

  • Preparation of Synaptosomes: Prepare crude synaptosomes from the appropriate brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Incubation Buffer: Prepare a suitable incubation buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4).

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and then dilute them to various concentrations in the assay buffer.

  • Assay Procedure:

    • Aliquot the synaptosomal preparation into test tubes.

    • Add the test compounds at varying concentrations and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a radiolabeled substrate (e.g., [³H]Dopamine for DAT, [³H]5-HT for SERT, or [³H]Norepinephrine for NET) at a concentration near its Kₘ value.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radiolabel.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀). Non-specific uptake is determined in the presence of a saturating concentration of a known potent inhibitor (e.g., GBR12909 for DAT). Convert IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The (3S,4S)-4-methoxytetrahydropyran-3-amine scaffold and its close analogs represent a valuable platform in modern drug discovery. The SAR studies detailed herein demonstrate that this rigid, chiral core can be strategically decorated to yield potent and selective modulators of diverse and important biological targets, from enzymes like BACE1 to transporters like DAT, SERT, and NET.

The key advantage of this scaffold lies in its three-dimensional character, which allows for the precise placement of functional groups to engage with complex protein binding sites. However, a critical challenge remains in optimizing the physicochemical properties of its derivatives to ensure adequate bioavailability and, where necessary, CNS penetration. Future work in this area will likely focus on fine-tuning these properties through subtle modifications of the core and its substituents, guided by computational modeling and a deep understanding of the target biology. As medicinal chemistry continues to move beyond flat, aromatic structures, the utility of sp³-rich scaffolds like the tetrahydropyran amine is set to grow, offering new avenues for tackling challenging diseases.

References

  • Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. Journal of Medicinal Chemistry. [Link]

  • Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. Molecules. [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Computational Modeling of BACE1 Inhibitors as Anti-Alzheimer Agents. Methods in Molecular Biology. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. [Link]

  • (3S,4R)-4-AMino-3-(Methoxy)tetrahydropyran. NextSDS. [Link]

  • Synthesis of N-(3, 4, 4a, 10a-tetrahydro-2H, 5H-pyrano [2,3-b]chromen-5- yl)amines derivatives as antitumor compounds. Iranian Journal of Organic Chemistry. [Link]

  • (3R,4S)-4-AMino-3-(Methoxy)tetrahydropyran. Chongqing Chemdad Co., Ltd. [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. [Link]

  • Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. ResearchGate. [Link]

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry. [Link]

  • BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease. MedChemComm. [Link]

  • Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity. Molecules. [Link]

  • Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Stereochemical Validation of (3S,4S)-4-Methoxytetrahydropyran-3-amine: A Comparative Guide to NOESY NMR, X-Ray, and VCD

Executive Summary The unambiguous assignment of stereochemistry in flexible, low-molecular-weight heterocycles is a critical bottleneck in preclinical drug development. For saturated cyclic intermediates like (3S,4S)-4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous assignment of stereochemistry in flexible, low-molecular-weight heterocycles is a critical bottleneck in preclinical drug development. For saturated cyclic intermediates like (3S,4S)-4-methoxytetrahydropyran-3-amine , the tetrahydropyran (THP) ring undergoes rapid conformational exchange, making stereochemical validation challenging.

This guide objectively compares the analytical performance of 2D NOESY NMR against alternative techniques such as Single-Crystal X-Ray Diffraction and Vibrational Circular Dichroism (VCD) . By combining scalar J -coupling analysis with through-space dipolar NOE correlations and Mosher’s derivatization, NOESY NMR provides a robust, self-validating system for determining both relative and absolute stereochemistry in solution.

Technology Comparison: NOESY NMR vs. Alternatives

While is the gold standard for absolute configuration, it is heavily constrained by the need for high-quality single crystals—a significant hurdle for liquid or highly flexible THP amines. offers a solution-state alternative but relies entirely on the accuracy of Density Functional Theory (DFT) calculations, which can be convoluted by the multiple low-energy chair conformations of the THP ring.

Conversely, NMR spectroscopy leverages the intrinsic geometric properties of the molecule, creating a closed logical loop that does not require crystallization.

Table 1: Comparison of Stereochemical Validation Techniques
Metric2D NOESY NMR + Mosher's MethodSingle-Crystal X-Ray DiffractionVibrational Circular Dichroism (VCD)
Primary Output Relative & Absolute Config.Unambiguous Absolute Config.Absolute Config.
Sample State Solution (mg quantities)Solid (High-quality crystal)Solution (mg quantities)
Throughput High (Hours)Low (Days to Weeks for crystals)Medium (Hours to Days for DFT)
Key Limitation Requires chiral derivatization for absolute stereochemistryCrystallization is often impossible for liquid aminesHighly sensitive to conformational flexibility and DFT errors
Cost / Accessibility Low / Widely AvailableHigh / SpecializedHigh / Specialized

Causality & Logic: The NOESY Self-Validating System

To establish a self-validating protocol, we must analyze the causality behind the observed NMR signals. The relative stereochemistry of the (3S,4S) isomer dictates a trans relationship between the C3-amine and C4-methoxy groups.

To minimize 1,3-diaxial steric strain (A-values), the THP ring adopts a chair conformation where both bulky substituents (-NH 2​ and -OMe) reside in equatorial positions. This forces the corresponding protons (H3 and H4) into axial positions. This geometric reality yields two independent, mutually verifying NMR phenomena:

  • Scalar Coupling ( 3JHH​ ): Because H3(ax) and H4(ax) are antiperiplanar (dihedral angle ≈180∘ ), the Karplus equation dictates a large coupling constant ( 3J≈9−11 Hz).

  • Dipolar Relaxation (NOESY): Through-space nuclear Overhauser effects (NOEs) occur at distances <5 Å. In the diequatorial conformation, H3(ax) points "up" and H5(ax) points "up", placing them in close spatial proximity ( ≈2.5 Å) and generating a strong 1,3-diaxial NOE cross-peak. Similarly, H4(ax) points "down", generating strong NOEs with H2(ax) and H6(ax). rely heavily on mapping these exact 1,3-diaxial networks.

If the molecule were the cis isomer (e.g., 3S,4R), H4 would be equatorial, resulting in a small axial-equatorial coupling ( 3J≈3−5 Hz) and an entirely different NOE map.

Table 2: Expected 1H NMR & NOESY Data for (3S,4S) vs. (3S,4R) Isomers

IsomerConformation 3JH3,H4​ CouplingKey NOESY Correlations (Present)Missing NOESY Correlations
(3S,4S) [Trans] Diequatorial9–11 Hz (Diaxial)H3(ax)↔H5(ax), H4(ax)↔H2(ax), H4(ax)↔H6(ax)H3(ax)↔H4(ax) (Weak/None)
(3S,4R) [Cis] Axial-Equatorial3–5 Hz (Ax-Eq)H3(ax)↔H5(ax), H3(ax)↔H4(eq)H4(eq)↔H2(ax), H4(eq)↔H6(ax)

graph G {
size="7.6,10";
node [shape=circle, style="filled", fontname="Arial", width=1.2];
edge[fontname="Arial", fontsize=10, penwidth=2];
H3[label="H3\n(axial, up)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
H5[label="H5\n(axial, up)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

H4[label="H4\n(axial, down)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H2[label="H2\n(axial, down)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H6[label="H6\n(axial, down)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

NH2[label="NH2\n(eq, down)", fillcolor="#FBBC05", fontcolor="#202124"];
OMe[label="OMe\n(eq, up)", fillcolor="#FBBC05", fontcolor="#202124"];

H3 -- H5[label=" Strong NOE\n(< 3.0 Å)", color="#34A853", style=dashed];
H4 -- H2[label=" Strong NOE\n(< 3.0 Å)", color="#34A853", style=dashed];
H4 -- H6[label=" Strong NOE\n(< 3.0 Å)", color="#34A853", style=dashed];

H3 -- H4[label=" Large 3J_HH\n(~10 Hz)", color="#202124"];

H3 -- NH2[style=dotted, color="#5F6368"];
H4 -- OMe[style=dotted, color="#5F6368"];

}

Spatial relationship and NOE correlation map for the (3S,4S) THP chair conformation.

Absolute Stereochemistry via Mosher’s Method

While NOESY confirms the relative trans geometry, it cannot distinguish between the (3S,4S) and (3R,4R) enantiomers. To achieve absolute stereochemical assignment without X-ray crystallography, we utilize .

By derivatizing the C3 primary amine with both (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl), we generate two diastereomeric amides. The phenyl ring of the MTPA group creates an anisotropic shielding cone. By calculating the chemical shift differences ( ΔδSR=δS​−δR​ ) for the protons on the THP ring, we can definitively map the spatial arrangement around the C3 chiral center, confirming the (3S) absolute configuration. Because the relative configuration is already locked as trans via NOESY, proving C3 is (S) automatically proves C4 is (S).

G Start Synthesized Intermediate (3S,4S)-4-methoxytetrahydropyran-3-amine NMR_1D 1D 1H & 13C NMR Extract 3J(H3,H4) Coupling Start->NMR_1D Alt_Path Alternative Methods (X-Ray / VCD) Start->Alt_Path If crystallization or chiral model is available NMR_2D 2D NOESY / ROESY Map 1,3-Diaxial Interactions NMR_1D->NMR_2D Large J (~10 Hz) suggests diaxial Rel_Config Confirm Relative Stereochemistry (Trans / Diequatorial) NMR_2D->Rel_Config Strong H3-H5 & H4-H6 NOEs Mosher Mosher's Derivatization (R)- and (S)-MTPA Chloride Rel_Config->Mosher Abs_Config Confirm Absolute Stereochemistry (3S, 4S) Mosher->Abs_Config Δδ(S-R) Analysis Alt_Path->Abs_Config

Workflow for the stereochemical validation of THP intermediates.

Step-by-Step Experimental Protocol

Phase 1: Relative Stereochemistry (NOESY & J-Coupling)
  • Sample Preparation: Dissolve 15–20 mg of the (3S,4S)-4-methoxytetrahydropyran-3-amine sample in 0.6 mL of CDCl 3​ (or Benzene- d6​ to resolve overlapping signals).

  • 1D Acquisition: Acquire standard 1D 1 H and 13 C NMR spectra at 298 K (minimum 400 MHz, preferably 600 MHz for dispersion).

  • J-Coupling Extraction: Isolate the H3 multiplet (typically δ 2.8-3.2 ppm) and the H4 multiplet. Measure the 3JH3,H4​ coupling constant. A value of ≥9 Hz validates the antiperiplanar diaxial arrangement.

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms to capture steady-state NOE build-up without excessive spin diffusion.

  • Data Interpretation: Map the cross-peaks. Confirm the presence of H3↔H5 and H4↔H2/H6 cross-peaks. Confirm the absence of a strong H3↔H4 cross-peak.

Phase 2: Absolute Stereochemistry (Mosher’s Derivatization)
  • Reaction Setup: Divide the amine sample into two 5 mg aliquots. Dissolve each in 0.5 mL of anhydrous CH 2​ Cl 2​ .

  • Derivatization: Add 2 equivalents of pyridine and 1.5 equivalents of (R)-MTPA-Cl to the first vial, and (S)-MTPA-Cl to the second vial.

  • Incubation: Stir at room temperature for 2–4 hours until complete conversion is observed via TLC.

  • Workup: Quench with saturated NaHCO 3​ , extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • NMR Analysis: Acquire high-resolution 1D 1 H NMR spectra for both diastereomers. Calculate the ΔδSR for H2, H4, and the OMe protons to definitively assign the C3 stereocenter as (S).

References

  • National Institutes of Health (PMC). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Available at:[Link]

  • MDPI Marine Drugs. Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products. Available at:[Link]

  • Journal of Chemical Education (ACS Publications). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Available at:[Link]

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